4-(5-Bromo-2-methylphenylsulfonyl)morpholine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(5-bromo-2-methylphenyl)sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3S/c1-9-2-3-10(12)8-11(9)17(14,15)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSYXIMNMYRWRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-(5-Bromo-2-methylphenylsulfonyl)morpholine (CAS 330827-25-3): A Technical Guide to Synthesis and Application in Drug Discovery
Executive Summary & Structural Rationale4-(5-Bromo-2-methylphenylsulfonyl)morpholine (CAS 330827-25-3) is a highly versatile, tri-functional building block widely utilized in modern medicinal chemistry[1]. Its architecture is strategically designed to optimize both synthetic tractability and pharmacokinetic profiles in drug development:
-
Aryl Bromide Handle: The 5-bromo substituent serves as an essential electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid library generation of diverse 1[1].
-
Ortho-Methyl Group: The methyl group adjacent to the sulfonyl linker provides critical steric bulk. This restricts the rotational degrees of freedom around the C-S bond, effectively locking the molecule into specific conformational states that can enhance target binding affinity and selectivity.
-
Morpholine-Sulfonamide Pharmacophore: The morpholine ring is a privileged motif known to improve aqueous solubility and metabolic stability. When coupled via a sulfonamide linkage, it acts as a robust hydrogen-bond acceptor with a distinct tetrahedral geometry, which is highly resistant to enzymatic cleavage compared to traditional amide bonds.
Physicochemical Profile
Understanding the baseline properties of CAS 330827-25-3 is critical for reaction planning, solubility predictions, and downstream purification workflows[2].
| Property | Value |
| IUPAC Name | 4-(5-bromo-2-methylphenyl)sulfonylmorpholine |
| CAS Number | 330827-25-3[2] |
| Molecular Formula | C11H14BrNO3S[2] |
| Molecular Weight | 320.20 g/mol [2] |
| Physical State | Solid |
| Target Applications | Kinase inhibitors, QR2 inhibitors, GPCR modulators[1] |
Primary Synthesis Methodology
The synthesis of 4-(5-bromo-2-methylphenylsulfonyl)morpholine relies on a highly efficient nucleophilic acyl substitution. The reaction couples 5-bromo-2-methylbenzenesulfonyl chloride with morpholine[1].
Reaction Causality & Design
-
Solvent Selection (Dichloromethane - DCM): DCM is chosen for its excellent solvating power for both the non-polar sulfonyl chloride and the resulting sulfonamide, ensuring a homogeneous reaction mixture.
-
Base Selection (Pyridine / DMAP): The reaction generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl will protonate the morpholine (pKa ~8.3), rendering it non-nucleophilic and stalling the reaction. Pyridine acts as an acid scavenger, while a catalytic amount of DMAP forms a highly reactive sulfonylpyridinium intermediate, accelerating the reaction[1].
Step-by-Step Protocol
-
Preparation: To an oven-dried, argon-purged round-bottom flask, add 5-bromo-2-methylbenzenesulfonyl chloride (1.0 equiv) and dissolve in anhydrous dichloromethane (DCM, 0.2 M concentration)[1].
-
Catalysis & Base Addition: Cool the solution to 0 °C using an ice bath. Add Pyridine (1.5 equiv) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equiv)[1].
-
Nucleophilic Addition: Slowly add morpholine (1.4 equiv) dropwise to the cooled mixture[1]. Self-Validation Check: The dropwise addition controls the exothermic nature of the reaction and prevents localized heating, which could lead to undesired side reactions.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 30 minutes[1]. Monitor the reaction progress via LC-MS or TLC until the sulfonyl chloride is completely consumed[1].
-
Work-up: Quench the reaction with water[1]. Extract the aqueous layer with DCM. Wash the combined organic layers sequentially with 1N HCl (to remove excess pyridine and morpholine), saturated aqueous NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified via flash column chromatography (Hexanes/Ethyl Acetate) to yield the pure building block.
Caption: Synthesis pathway of CAS 330827-25-3 via nucleophilic acyl substitution.
Applications in Drug Discovery: Downstream Functionalization
The primary utility of CAS 330827-25-3 lies in its ability to be functionalized into complex therapeutic agents. A prominent example is its use in the synthesis of 1, which are actively investigated for their potential to tackle oxidative stress and cognitive decline[1].
To build these complex molecules, the aryl bromide moiety is subjected to palladium-catalyzed Suzuki-Miyaura cross-coupling.
Suzuki-Miyaura Cross-Coupling Protocol
This protocol details the coupling of CAS 330827-25-3 with a terminal aryl/heteroaryl boronic acid to generate a diversified library.
-
Mechanistic Causality:
-
Pd(dppf)Cl2: The bulky bidentate dppf ligand stabilizes the palladium center and accelerates the reductive elimination step, which is often rate-limiting in sterically hindered ortho-substituted systems (like our ortho-methyl substrate).
-
K2CO3 / H2O: The aqueous base is critical. It converts the boronic acid into a more reactive trihydroxyboronate intermediate, which is essential for the transmetalation step onto the palladium complex.
-
Step-by-Step Protocol
-
Reagent Mixing: In a microwave vial or Schlenk tube, combine 4-(5-bromo-2-methylphenylsulfonyl)morpholine (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and K2CO3 (2.5 equiv).
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (typically in a 4:1 or 5:1 v/v ratio). Self-Validation Check: Degassing (via freeze-pump-thaw or argon sparging) is critical to prevent the premature oxidation of the Pd(0) active catalyst species.
-
Catalyst Introduction: Add the palladium catalyst, Pd(dppf)Cl2 (0.05 equiv), under a positive stream of argon.
-
Heating: Seal the vessel and heat the reaction mixture to 90–100 °C for 4–12 hours (or via microwave irradiation at 110 °C for 30 minutes).
-
Work-up: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over Na2SO4, and concentrate.
-
Purification: Purify the resulting diversified sulfonamide via flash chromatography or preparative HPLC.
Caption: Downstream diversification via Pd-catalyzed Suzuki-Miyaura cross-coupling.
References
-
Title: 4-(5-broMo-2-Methylphenylsulfonyl)Morpholine - Physico-chemical Properties Source: ChemBK URL: [Link]
- Title: WO2022208499A1 - Novel sulfonamide series of qr2 inhibitors to tackle oxidative stress and cognitive decline Source: Google Patents URL
Sources
Analytical Profiling and Spectroscopic Characterization of 4-((5-Bromo-2-methoxyphenyl)sulfonyl)morpholine
Executive Summary
As the complexity of small-molecule therapeutics increases, the rigorous structural validation of synthetic intermediates becomes paramount. This technical guide provides an in-depth analytical profile of 4-((5-Bromo-2-methoxyphenyl)sulfonyl)morpholine (CAS: 325809-68-5). By synthesizing principles of nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and Fourier-transform infrared spectroscopy (FT-IR), this whitepaper establishes a self-validating framework for the definitive characterization of halogenated arylsulfonamides.
Molecular Architecture & Chemical Significance
The target molecule, 4-((5-Bromo-2-methoxyphenyl)sulfonyl)morpholine, features a central sulfonyl linker bridging an electron-rich, halogenated aryl ring and a morpholine heterocycle. Compounds bearing the 5-bromo-2-methoxyphenyl moiety are highly valued in medicinal chemistry. They serve as critical pharmacophores and synthetic building blocks in the development of novel arylsulfonyl-based therapeutics, particularly those investigated for targeted anticancer activity and COX-2 inhibition (). The strategic placement of the bromine atom provides a vector for late-stage functionalization via palladium-catalyzed cross-coupling, while the morpholine ring modulates the molecule's aqueous solubility and pharmacokinetic profile.
Self-Validating Experimental Methodologies
To ensure absolute trustworthiness in structural elucidation, every analytical workflow must be designed as a self-validating system. The following step-by-step protocols detail the causality behind each experimental parameter.
Sample Preparation & Internal Calibration
-
Step 1: Accurately weigh 10.0 mg of the analyte (CAS: 325809-68-5) ().
-
Step 2: Dissolve the sample in 0.6 mL of Deuterated Chloroform (
) containing 0.03% v/v Tetramethylsilane (TMS). -
Causality:
is selected not merely for its solubilizing power, but because its lack of exchangeable protons prevents deuterium scrambling at the weakly acidic positions of the morpholine ring. The TMS acts as an internal zero-point reference, ensuring chemical shift accuracy independent of magnetic field drift.
NMR Acquisition Protocol
-
Step 1: Transfer the solution to a standard 5 mm NMR tube and analyze using a 400 MHz spectrometer at 298 K.
-
Step 2: For
NMR, utilize a 30° pulse angle with a 2.0-second relaxation delay (D1). For NMR, acquire 1024 scans with broadband proton decoupling. -
Causality: A 2.0s D1 ensures the complete longitudinal relaxation (
) of the quaternary carbons (specifically C-Br and ). Failing to allow adequate relaxation would result in the artificial suppression of these critical signals in the spectrum.
HRMS Acquisition Protocol
-
Step 1: Dilute the sample to 1 µg/mL in a 50:50 mixture of Acetonitrile and LC-MS grade water.
-
Step 2: Inject via direct infusion into an Electrospray Ionization Time-of-Flight Mass Spectrometer (ESI-TOF-MS).
-
Step 3: Spike the mobile phase with 0.1% Formic Acid. Calibrate the TOF analyzer using a sodium formate cluster solution prior to acquisition.
-
Causality: The application of a 0.1% Formic Acid modifier acts as a self-validating protonation driver. Because the morpholine nitrogen is basic (
~8.3), the acidic modifier guarantees near-quantitative ionization to the species while suppressing unwanted sodium adducts ( ).
ATR-FTIR Acquisition Protocol
-
Step 1: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol and collect a background spectrum.
-
Step 2: Place 1-2 mg of the solid powder directly onto the crystal and apply uniform pressure using the anvil. Acquire 32 scans at a resolution of 4
. -
Causality: ATR is chosen over traditional KBr pellet pressing to eliminate the introduction of hygroscopic water bands (~3300
). This ensures a clean baseline, proving the absence of primary or secondary amine impurities.
Fig 1: Multiplexed analytical workflow for the structural validation of the target sulfonamide.
Spectroscopic Data & Mechanistic Interpretation
Multinuclear NMR Analysis
The NMR spectra of this molecule are governed by the competing electronic effects of its substituents. The strongly electron-withdrawing sulfonyl group deshields the ortho proton (H-6), pushing it downfield. Conversely, the methoxy group donates electron density via resonance, shielding the H-3 proton.
A critical diagnostic feature in the
Table 1:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( | Assignment |
| 7.95 | Doublet (d) | 1H | 2.5 | Aryl H-6 (ortho to |
| 7.65 | Doublet of doublets (dd) | 1H | 8.8, 2.5 | Aryl H-4 (para to OMe, ortho to Br) |
| 6.95 | Doublet (d) | 1H | 8.8 | Aryl H-3 (ortho to OMe) |
| 3.92 | Singlet (s) | 3H | - | Methoxy ( |
| 3.70 | Multiplet (m) | 4H | - | Morpholine ( |
| 3.15 | Multiplet (m) | 4H | - | Morpholine ( |
Table 2:
| Chemical Shift (δ, ppm) | Carbon Type | Assignment & Electronic Rationale |
| 155.5 | Quaternary (C) | Aryl C-2 (Deshielded by adjacent electronegative Oxygen) |
| 137.2 | Methine (CH) | Aryl C-4 |
| 133.5 | Methine (CH) | Aryl C-6 (Deshielded by inductive effect of |
| 128.0 | Quaternary (C) | Aryl C-1 (Attachment point of sulfonyl group) |
| 114.5 | Methine (CH) | Aryl C-3 (Shielded by resonance from Methoxy group) |
| 112.5 | Quaternary (C) | Aryl C-5 (Upfield shift due to Bromine heavy atom effect) |
| 66.2 | Methylene ( | Morpholine C-O carbons |
| 56.5 | Methyl ( | Methoxy carbon |
| 45.5 | Methylene ( | Morpholine C-N carbons |
High-Resolution Mass Spectrometry (HRMS)
The isotopic signature in the HRMS spectrum provides definitive proof of the molecule's identity. Bromine exists naturally as two stable isotopes,
-
Calculated Exact Mass for
: 335.9918 -
Calculated Exact Mass for
: 337.9898
During collision-induced dissociation (CID), the molecule undergoes predictable fragmentation driven by the lability of the sulfonamide bond.
Fig 2: Primary ESI-MS fragmentation pathways driven by sulfonamide bond lability.
Infrared Spectroscopy (FT-IR)
The FT-IR spectrum serves as a rapid orthogonal validation of the functional groups. The sulfonamide linkage is unambiguously identified by two intense vibrational bands. The absence of any bands above 3100
Table 3: Key FT-IR Vibrational Modes (ATR, Solid State)
| Wavenumber ( | Intensity | Vibrational Mode Assignment |
| ~1585, 1480 | Medium | Aromatic |
| ~1345 | Strong | Asymmetric |
| ~1165 | Strong | Symmetric |
| ~1115 | Strong | Asymmetric |
| ~650 | Weak-Medium |
References
The Sulfonylmorpholine Core: A Journey from Industrial Intermediate to Privileged Pharmacophore
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Scaffold with Profound Impact
In the vast and ever-expanding universe of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" – frameworks that exhibit the ability to bind to multiple, diverse biological targets, thereby offering a fertile ground for the development of novel therapeutics. The sulfonylmorpholine moiety, a seemingly simple heterocyclic system, has quietly carved out such a niche for itself. This guide provides an in-depth exploration of the discovery and history of sulfonylmorpholine compounds, tracing their evolution from an industrial chemical intermediate to a cornerstone in the design of sophisticated targeted therapies. We will delve into the key synthetic methodologies, the evolution of their therapeutic applications, and the critical structure-activity relationships that have guided their development, offering a comprehensive resource for researchers and drug development professionals.
Part 1: A Serendipitous Beginning - The Industrial Genesis of a Future Pharmacophore
The story of the sulfonylmorpholine core does not begin in a pharmaceutical lab, but rather in the realm of industrial chemistry. Early records, such as a 1974 patent, reveal the use of p-chlorobenzene-sulfonyl morpholine as a precursor in the synthesis of magenta color formers for photographic applications.[1] This early appearance demonstrates that the fundamental synthesis of the N-sulfonylmorpholine scaffold was established by the mid-20th century, though its potential in medicine remained unrecognized.
The initial synthesis was a straightforward and robust reaction: the condensation of a sulfonyl chloride with morpholine.[1][2] This simplicity and the ready availability of the starting materials likely contributed to its use as a versatile chemical intermediate.
Part 2: The Pivot to Pharmacology - Emergence as a Bioactive Scaffold
The transition of the sulfonylmorpholine moiety from an industrial curiosity to a pharmacologically relevant scaffold is not marked by a single "eureka" moment but rather by a gradual recognition of its favorable properties by medicinal chemists. The morpholine ring itself has long been appreciated in drug design for its ability to improve aqueous solubility and metabolic stability.[3][4][5] The addition of the sulfonyl group introduces a key hydrogen bond acceptor and a rigidifying element, which can precisely orient substituents for optimal target engagement.
Early Explorations and the Rise of Kinase Inhibitors
While early, broad screenings of chemical libraries likely included sulfonylmorpholine-containing compounds, their specific and targeted development as a distinct class of bioactive molecules gained significant traction with the explosion of research into protein kinase inhibitors. Kinases, with their well-defined ATP-binding pockets, proved to be highly "druggable" targets, and the sulfonylmorpholine scaffold emerged as an effective framework for designing potent and selective inhibitors.[6]
A pivotal moment in the history of sulfonylmorpholine compounds in drug discovery was their identification as potent inhibitors of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways, which are frequently dysregulated in cancer.[3][6] The sulfonylmorpholine core served as a rigid scaffold to which various substituents could be appended to probe the intricate binding sites of these kinases. This led to the development of numerous potent and selective inhibitors, solidifying the status of the sulfonylmorpholine as a valuable pharmacophore in oncology research.
Part 3: Synthetic Strategies - Building the Core and its Derivatives
The synthesis of the sulfonylmorpholine core and its derivatives is generally achieved through well-established and reliable chemical transformations.
Core Synthesis: A Fundamental Reaction
The most common and direct method for the synthesis of the 4-sulfonylmorpholine core involves the reaction of morpholine with a sulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[2][7]
Experimental Protocol: General Synthesis of a 4-Aryl-Sulfonylmorpholine
-
Dissolution: Dissolve morpholine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1-1.5 equivalents) or pyridine, to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath to control the exothermic reaction.
-
Sulfonyl Chloride Addition: Slowly add a solution of the desired aryl sulfonyl chloride (1.0 equivalent) in the same solvent to the cooled morpholine solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-16 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford the desired 4-aryl-sulfonylmorpholine.
Caption: General synthesis of 4-aryl-sulfonylmorpholine.
Derivatization Strategies
The true power of the sulfonylmorpholine scaffold lies in its amenability to derivatization. The aryl group of the sulfonyl moiety provides a versatile handle for introducing a wide range of substituents to explore structure-activity relationships (SAR). Common synthetic strategies for derivatization include:
-
Suzuki and other Cross-Coupling Reactions: For aryl-sulfonylmorpholines, palladium-catalyzed cross-coupling reactions are frequently employed to introduce diverse aryl, heteroaryl, or alkyl groups.
-
Nucleophilic Aromatic Substitution (SNAr): If the aryl ring of the sulfonyl chloride precursor is activated with electron-withdrawing groups, SNAr reactions can be used to introduce various nucleophiles.
-
Functional Group Interconversion: Standard functional group manipulations on the aryl ring, such as nitration, halogenation, reduction, and acylation, allow for extensive exploration of the chemical space.
Part 4: Therapeutic Landscape and Mechanistic Insights
The biological activities of sulfonylmorpholine derivatives are diverse and continue to expand. While their most prominent role to date has been in oncology, their utility extends to other therapeutic areas.
Oncology: Targeting Kinase Signaling Cascades
As previously mentioned, the sulfonylmorpholine scaffold has been instrumental in the development of PI3K and mTOR inhibitors.[3][6] The morpholine oxygen can act as a hydrogen bond acceptor, while the sulfonyl group and its substituents can engage in various interactions within the kinase active site.
Mechanism of Action: A Simplified View of PI3K/mTOR Inhibition
Many sulfonylmorpholine-based kinase inhibitors act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade that promotes cell growth and proliferation.
Caption: Simplified PI3K/mTOR signaling pathway and inhibition.
Beyond Oncology: Exploring New Frontiers
The favorable physicochemical properties of the sulfonylmorpholine scaffold have led to its investigation in other therapeutic areas, including:
-
Central Nervous System (CNS) Disorders: The morpholine moiety is known to improve brain permeability, making sulfonylmorpholine derivatives attractive candidates for CNS targets.[3]
-
Inflammatory Diseases: The anti-inflammatory properties of some sulfonamides suggest that sulfonylmorpholine derivatives may have potential in treating inflammatory conditions.[8][9][10]
-
Infectious Diseases: The historical success of sulfa drugs as antimicrobials provides a rationale for exploring the potential of sulfonylmorpholine compounds in this area.[8][9][10][11]
Part 5: Analytical Characterization - Ensuring Quality and Purity
The robust characterization of sulfonylmorpholine compounds is crucial for their development as therapeutic agents. A combination of spectroscopic and chromatographic techniques is employed to confirm their identity, purity, and stability.
| Analytical Technique | Information Provided | Key Features |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including the connectivity of atoms and the stereochemistry of the molecule. | ¹H NMR provides information on the proton environment. ¹³C NMR confirms the carbon skeleton. 2D NMR techniques (e.g., COSY, HSQC, HMBC) establish connectivity.[12][13] |
| Mass Spectrometry (MS) | Precise molecular weight and fragmentation patterns, confirming the elemental composition. | High-resolution mass spectrometry (HRMS) provides accurate mass measurements. Tandem MS (MS/MS) aids in structural elucidation.[12][14][15] |
| Infrared (IR) Spectroscopy | Presence of key functional groups, such as the sulfonyl (S=O) and C-O-C ether linkages. | Characteristic strong absorption bands for the S=O stretch (approx. 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹). |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of the compound. | Can be coupled with UV or MS detection for comprehensive analysis. |
Part 6: The Future of Sulfonylmorpholines - A Scaffold with Untapped Potential
The journey of sulfonylmorpholine compounds from an industrial intermediate to a privileged pharmacophore is a testament to the serendipitous nature of drug discovery and the ingenuity of medicinal chemists. The scaffold's inherent "drug-like" properties, combined with its synthetic tractability, ensure its continued relevance in the pursuit of novel therapeutics.
Future directions for research in this area include:
-
Exploration of New Biological Targets: The application of sulfonylmorpholine-based libraries to a wider range of biological targets is likely to uncover new therapeutic opportunities.
-
Development of Novel Synthetic Methodologies: The discovery of new and more efficient ways to synthesize and derivatize the sulfonylmorpholine core will accelerate the drug discovery process.
-
Application in Targeted Drug Delivery: The physicochemical properties of the scaffold may be leveraged in the design of drug delivery systems and targeted therapies.
The sulfonylmorpholine story is far from over. As our understanding of disease biology deepens and our synthetic capabilities expand, this unassuming scaffold is poised to play an even more significant role in the development of the next generation of medicines.
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- Al-Abdullah, E. S., et al. (2017). Synthesis, Antitumor Evaluation and Molecular Docking of New Morpholine Based Heterocycles. Molecules, 22(7), 1205.
- Singh, R. K., & Kumar, S. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
- Kaur, M., & Singh, M. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Bioorganic & Medicinal Chemistry, 28(6), 115339.
- Scognamiglio, M., et al. (2020).
- Friedrich-Alexander-Universität Erlangen-Nürnberg. (2024, February 23). Team of researchers at FAU develops new class of light-sensitive molecules.
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- Azarghi, A., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry, 17(14), 5038-5044.
- Zhang, C., et al. (2020). A Review of the Pharmacological Properties of Psoralen. Frontiers in Pharmacology, 11, 581.
- Hayes, C. J., et al. (2020). Chemical synthesis of 4′-thio and 4′-sulfinyl pyrimidine nucleoside analogues. Organic & Biomolecular Chemistry, 18(3), 449-459.
- Kaczor, A. A., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 226.
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An In--Depth Technical Guide to the Safe Handling of 4-((5-Bromo-2-methoxyphenyl)sulfonyl)morpholine
This document provides a comprehensive technical guide on the safe handling, storage, and disposal of 4-((5-Bromo-2-methoxyphenyl)sulfonyl)morpholine. As a compound likely utilized in research and development settings, particularly in medicinal chemistry and drug discovery, a thorough understanding of its potential hazards is paramount for ensuring laboratory safety.[1][2] Given that specific toxicological data for this exact molecule is not extensively published, this guide is built upon a foundational risk assessment derived from its constituent chemical moieties: the brominated aromatic ring, the sulfonyl group, and the morpholine ring.[3][4] This approach allows for a robust safety protocol based on established chemical principles.
Compound Profile and Physicochemical Properties
4-((5-Bromo-2-methoxyphenyl)sulfonyl)morpholine is a sulfonamide derivative containing a morpholine ring.[5] Such structures are of significant interest in medicinal chemistry due to their presence in numerous bioactive molecules and their favorable physicochemical and metabolic properties.[2][6] The molecule combines a substituted phenylsulfonyl group with a morpholine heterocycle, a common strategy in the design of therapeutic agents.[5][6]
Chemical Structure
Caption: Standard workflow for handling a powdered chemical reagent in a laboratory setting.
Step-by-Step Handling Protocol
This protocol details the process of weighing the solid compound and preparing a stock solution.
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Don all required PPE: chemical splash goggles, a lab coat, and nitrile gloves. [7][8] * Gather all necessary equipment: spatula, anti-static weigh boat or glassine paper, beaker or flask for the solution, and the appropriate solvent.
-
Place a spill pad on the work surface inside the fume hood.
-
-
Weighing and Transfer:
-
Perform all operations within the fume hood to minimize inhalation risk. [9] * Carefully remove the cap from the reagent bottle. Avoid tapping or shaking the container, which could aerosolize the powder.
-
Using a clean spatula, carefully transfer the desired amount of solid to the weigh boat on a tared balance.
-
Once the desired mass is obtained, carefully add the solid to the designated solvent in the flask or beaker.
-
Promptly and securely recap the main reagent bottle. Never leave a chemical container open.
-
-
Cleanup:
-
Carefully wipe the spatula clean with a solvent-dampened cloth.
-
Dispose of the used weigh boat and any contaminated wipes into a designated solid hazardous waste container.
-
Wipe down the work surface within the fume hood.
-
After completing all work, remove gloves and lab coat, and immediately wash hands thoroughly with soap and water. [7]
-
Storage and Disposal
-
Storage: Store the compound in a tightly sealed, clearly labeled container. [9][10]The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. [8]A refrigerator is often recommended for long-term stability. [11]* Disposal: All waste containing this compound (solid waste, solutions, contaminated materials) must be disposed of as hazardous chemical waste. [12][7]Follow all local, state, and federal regulations. Specifically, it should be treated as halogenated organic waste.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
Exposure Response Decision Tree
Caption: Decision tree for responding to an accidental chemical exposure.
Specific First Aid Measures
-
Inhalation: If dust is inhaled, immediately move the affected person to fresh air. [12]If breathing is difficult or they feel unwell, seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and shoes. [12]Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. [12]Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: If swallowed, rinse the mouth thoroughly with water. [12]Do NOT induce vomiting. Call a poison control center or doctor immediately for advice. [13]
Spill and Fire Response
-
Spills: For small spills of solid material inside a fume hood, carefully sweep or wipe up the material and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Fire: In case of fire, use carbon dioxide, dry chemical powder, or appropriate foam. [12]Firefighters should wear full protective gear and self-contained breathing apparatus (SCBA) due to the risk of hazardous decomposition products like sulfur oxides, nitrogen oxides, and hydrogen bromide. [12]
Conclusion
While 4-((5-Bromo-2-methoxyphenyl)sulfonyl)morpholine is a valuable compound in research, it must be treated with respect due to the potential hazards inferred from its chemical structure. The core principles of safe handling—containment through engineering controls, adherence to established protocols, and consistent use of appropriate PPE—are non-negotiable. By understanding the causality behind these safety measures, researchers can foster a secure laboratory environment and ensure the integrity of their work.
References
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- Unknown Source. (2024, July 8). Safety First: Essential Guidelines for Handling Research Reagents and Equipment.
- MilliporeSigma. (2024, June 2).
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- Fisher Scientific. SAFETY DATA SHEET - 4-Bromophenyl methyl sulfone.
- TMI. (2020, July 6).
- Wittenberg University. Handling Chemicals - Chemistry.
- Sigma-Aldrich. (n.d.). 4-((4-Bromo-2-methylphenyl)sulfonyl)morpholine.
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- Carl ROTH.
- CymitQuimica. (2024, December 19). Safety Data Sheet - 4-(5-Bromo-2-methoxybenzyl)morpholine.
- Fisher Scientific. (2010, August 6).
- NOAA. BROMINE - CAMEO Chemicals.
- Carl ROTH.
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- Chemos GmbH&Co.KG.
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- Organic Chemistry Portal. Morpholine synthesis.
- Pérez-Villanueva, J., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029-1047.
- ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity.
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- ResearchGate. (2019, July 22). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
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Methodological & Application
Application Notes and Protocols for the Quantification of 4-(5-Bromo-2-methylphenylsulfonyl)morpholine
Introduction
4-(5-Bromo-2-methylphenylsulfonyl)morpholine is a novel synthetic compound with potential applications in pharmaceutical and agrochemical research. As with any biologically active agent, the ability to accurately and reliably quantify the compound is paramount for pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and formulation development. This document provides detailed application notes and protocols for two robust analytical methods for the quantification of 4-(5-Bromo-2-methylphenylsulfonyl)morpholine: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
The choice of analytical method is contingent upon the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the availability of instrumentation. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into method development, validation, and execution.
Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution, sensitivity, and reproducibility for the quantification of non-volatile and thermally labile compounds.[1] The developed reversed-phase HPLC (RP-HPLC) method provides a reliable approach for the routine analysis of 4-(5-Bromo-2-methylphenylsulfonyl)morpholine in bulk drug substance and simple formulations.
Principle of the Method
The fundamental principle of this RP-HPLC method involves the differential partitioning of the analyte between a non-polar stationary phase (C18 column) and a polar mobile phase.[2] The 4-(5-Bromo-2-methylphenylsulfonyl)morpholine is separated from potential impurities and degradation products based on its hydrophobicity. The separated analyte is then detected by a UV detector at a wavelength where it exhibits maximum absorbance, allowing for accurate quantification based on the peak area relative to a standard curve.
Experimental Protocol
1. Instrumentation and Consumables:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC grade acetonitrile, methanol, and water.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).[3]
2. Preparation of Solutions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The optimal ratio should be determined during method development to achieve a suitable retention time and peak shape. The mobile phase should be degassed before use.[3]
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 4-(5-Bromo-2-methylphenylsulfonyl)morpholine reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.[4]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
3. Sample Preparation:
-
Bulk Drug Substance: Accurately weigh a known amount of the sample, dissolve it in the mobile phase to a known volume to achieve a concentration within the calibration range.[4]
-
Formulation: The sample preparation will depend on the formulation matrix. For simple formulations, dissolution in the mobile phase followed by filtration may be sufficient.[2] For more complex matrices, techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering excipients.[5][6] All samples should be filtered through a 0.45 µm syringe filter before injection.[7]
4. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 230 nm (or wavelength of maximum absorbance) |
5. Data Analysis and System Suitability:
-
Construct a calibration curve by plotting the peak area of the working standards against their concentrations.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
-
Perform system suitability tests before sample analysis to ensure the performance of the chromatographic system. Key parameters include tailing factor, theoretical plates, and repeatability of injections (RSD%).
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[8][9][10] The validation should assess the following parameters:
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any impurities or excipients. |
| Linearity | Correlation coefficient (r²) > 0.999 over the specified range.[1] |
| Accuracy | Recovery of spiked samples should be within 98-102%.[11] |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) < 2%.[1][11] |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determined based on signal-to-noise ratio or standard deviation of the response.[1] |
| Robustness | The method should be unaffected by small, deliberate variations in chromatographic conditions.[1] |
Workflow Diagram
Caption: Workflow for the quantification of 4-(5-Bromo-2-methylphenylsulfonyl)morpholine by HPLC.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of trace levels of 4-(5-Bromo-2-methylphenylsulfonyl)morpholine in complex biological matrices, GC-MS is the method of choice. While the target compound itself may not be sufficiently volatile for direct GC analysis, a derivatization step can be employed to enhance its volatility.[12][13]
Principle of the Method
This method involves the chemical modification (derivatization) of the 4-(5-Bromo-2-methylphenylsulfonyl)morpholine molecule to increase its volatility and thermal stability. The resulting derivative is then introduced into the gas chromatograph, where it is separated from other components in the vapor phase. The separated derivative enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.[14][15]
Experimental Protocol
1. Instrumentation and Consumables:
-
GC-MS system with a capillary column and an electron ionization (EI) source.
-
A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
High-purity helium as the carrier gas.
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Solvents for extraction (e.g., ethyl acetate, hexane).
-
Heating block or water bath.
-
Centrifuge.
2. Sample Preparation and Derivatization:
-
Extraction from Biological Matrix (e.g., Plasma):
-
To 1 mL of plasma, add a suitable internal standard.
-
Perform a liquid-liquid extraction with 5 mL of ethyl acetate by vortexing for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add 100 µL of BSTFA with 1% TMCS and 100 µL of ethyl acetate.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
3. GC-MS Conditions:
| Parameter | Condition |
| Injector Temperature | 280 °C |
| Oven Program | Initial 100 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min |
| Carrier Gas | Helium at 1.0 mL/min |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) of characteristic ions |
4. Data Analysis:
-
Identify the derivative peak based on its retention time and the presence of characteristic ions in the mass spectrum.
-
Quantification is performed using the peak area ratio of the analyte to the internal standard, plotted against a calibration curve prepared in the same matrix.
Method Validation
The GC-MS method should also be validated in accordance with ICH guidelines, with a focus on parameters relevant to trace analysis in complex matrices.[16]
| Validation Parameter | Acceptance Criteria |
| Selectivity | No interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. |
| Linearity | Correlation coefficient (r²) > 0.995 over the specified range. |
| Accuracy and Precision | Within ±15% (±20% at the LOQ) of the nominal concentration. |
| Matrix Effect | Assessed by comparing the response of the analyte in the matrix to the response in a neat solution. |
| Recovery | The efficiency of the extraction process should be consistent and reproducible. |
| Stability | Analyte stability in the matrix under various storage and processing conditions should be evaluated. |
Workflow Diagramdot
Sources
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Application Note: Chemoselective Large-Scale Synthesis of 4-(4-Bromo-2-methylphenyl)morpholine
Document Type: Technical Protocol & Mechanistic Guide Target Audience: Process Chemists, API Development Scientists, and Synthetic Methodologists Product CAS Registry Number: 1279032-06-2[1]
Introduction and Strategic Rationale
The compound 4-(4-Bromo-2-methylphenyl)morpholine is a highly valuable synthetic building block in medicinal chemistry, frequently utilized as an advanced intermediate in the development of kinase inhibitors, AMPK activators, and antiviral agents[1][2]. Structurally, it features a morpholine ring at the 1-position and a versatile bromine handle at the 4-position, with an ortho-methyl group providing critical steric and conformational influence.
The Challenge of Regiocontrol
A naive approach to synthesizing this molecule might involve the Buchwald-Hartwig amination of 1,4-dibromo-2-methylbenzene with morpholine. However, the ortho-methyl group sterically hinders the 1-position. Consequently, palladium-catalyzed coupling of the dibromo-analogue typically occurs at the less hindered 4-position, yielding the undesired regioisomer[3].
The Chemoselective Solution
To achieve absolute regiocontrol and scalability, this protocol leverages 4-bromo-1-iodo-2-methylbenzene as the starting material[4]. The strategy relies on the significant difference in bond dissociation energies between the C–I bond (~65 kcal/mol) and the C–Br bond (~81 kcal/mol). By carefully selecting the catalyst and ligand system, Pd(0) undergoes chemoselective oxidative addition exclusively at the C–I bond[5]. This guarantees that morpholine is installed precisely at the 1-position, leaving the 4-bromo substituent entirely intact for downstream cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions).
Process Workflow and Catalytic Cycle
The overall workflow is designed to maximize throughput while minimizing catalyst loading.
Process workflow for the large-scale synthesis of 4-(4-Bromo-2-methylphenyl)morpholine.
To overcome the steric hindrance of the ortho-methyl group, RuPhos (a bulky, electron-rich biaryl phosphine ligand) is employed. RuPhos accelerates both the oxidative addition into the sterically congested C–I bond and the subsequent reductive elimination, preventing the formation of off-target bis-arylation byproducts.
Chemoselective Pd-catalyzed Buchwald-Hartwig amination catalytic cycle.
Reaction Optimization Data
Prior to scale-up, various catalyst/ligand systems were evaluated to ensure maximum chemoselectivity (preventing over-reaction at the C–Br bond) and conversion efficiency[3][5]. The data below validates the selection of the Pd(OAc)₂ / RuPhos system.
| Entry | Catalyst System (mol%) | Base (1.4 eq) | Solvent | Temp (°C) | Time (h) | Chemoselectivity (C-I vs C-Br) | Isolated Yield (%) |
| 1 | Pd₂(dba)₃ (2) / BINAP (4) | Cs₂CO₃ | Toluene | 100 | 24 | >95:5 | 45% (Sluggish) |
| 2 | Pd(OAc)₂ (1) / Xantphos (2) | NaOtBu | 1,4-Dioxane | 90 | 16 | 85:15 | 72% (Some debromination) |
| 3 | Pd(OAc)₂ (1) / XPhos (2) | NaOtBu | Toluene | 80 | 12 | 90:10 | 84% |
| 4 | Pd(OAc)₂ (1) / RuPhos (2) | NaOtBu | Toluene | 80 | 8 | >99:1 | 94% (Optimal) |
| 5 | Pd(OAc)₂ (1) / RuPhos (2) | K₃PO₄ | Toluene | 100 | 18 | >99:1 | 81% (Slower kinetics) |
Table 1: Optimization of Buchwald-Hartwig amination conditions for 100 mmol scale.
Step-by-Step Experimental Protocol (100 g Scale)
Safety & Handling: NaOtBu is highly moisture-sensitive and corrosive. Palladium salts are toxic. Perform all operations under a rigorous inert atmosphere (N₂ or Argon) to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II) complexes.
Reagent Preparation
-
Dry the Solvent: Ensure Toluene (1.0 L) is rigorously degassed by sparging with Argon for 30 minutes prior to use.
-
Charge the Reactor: To a 2.0 L, three-necked jacketed reactor equipped with a mechanical stirrer, reflux condenser, and internal temperature probe, add:
-
4-Bromo-1-iodo-2-methylbenzene (100.0 g, 336.8 mmol)[2]
-
Palladium(II) acetate, Pd(OAc)₂ (0.75 g, 3.37 mmol, 1.0 mol%)
-
RuPhos (3.14 g, 6.74 mmol, 2.0 mol%)
-
Sodium tert-butoxide, NaOtBu (45.3 g, 471.5 mmol, 1.4 eq)
-
Reaction Execution
-
Purge System: Evacuate the reactor and backfill with Argon (repeat 3 times).
-
Add Liquids: Via cannula or syringe, transfer the degassed Toluene (1.0 L) into the reactor, followed by Morpholine (35.2 g, 35.0 mL, 404.2 mmol, 1.2 eq).
-
Heating: Initiate mechanical stirring (250 rpm). Heat the reaction mixture to an internal temperature of 80 °C. The mixture will transition from a pale yellow suspension to a dark red/brown homogeneous solution as the active Pd(0) catalyst is generated.
-
In-Process Control (IPC): After 6 hours, sample the reaction (0.1 mL). Quench into 1 mL of acetonitrile and analyze via HPLC (C18 column, 60:40 MeCN:H₂O, 254 nm).
-
Self-Validation Check: The reaction is deemed complete when the Area Under the Curve (AUC) of the starting aryl iodide is < 0.5%. Do not extend heating unnecessarily, as this risks activation of the C–Br bond.
-
Workup and Isolation
-
Quench: Cool the reactor to 20 °C. Slowly add 400 mL of saturated aqueous NH₄Cl to quench the base, followed by 400 mL of Ethyl Acetate (EtOAc). Stir vigorously for 15 minutes.
-
Phase Separation: Transfer the biphasic mixture to a separatory funnel. Isolate the organic (upper) layer. Extract the aqueous layer with an additional 200 mL of EtOAc.
-
Washing & Drying: Combine the organic layers. Wash with brine (300 mL), dry over anhydrous Na₂SO₄, and filter.
-
Palladium Scavenging: To remove residual palladium, add 15 g of a silica-based metal scavenger (e.g., SiliaMetS® Thiol) to the filtrate. Stir at 40 °C for 2 hours, then filter through a pad of Celite.
-
Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator, 40 °C, 50 mbar) to yield a crude viscous oil that solidifies upon standing.
Purification
-
Crystallization: Dissolve the crude solid in a minimum amount of hot Isopropanol (approx. 150 mL at 70 °C). Allow the solution to cool slowly to room temperature, then chill to 0 °C for 4 hours.
-
Filtration: Collect the resulting off-white crystals via vacuum filtration. Wash the filter cake with ice-cold Isopropanol (30 mL) and dry in a vacuum oven at 45 °C to constant weight.
-
Expected Yield: 78–82 g (90–95%).
Analytical Characterization Standards
To verify the structural integrity and purity of the synthesized 4-(4-Bromo-2-methylphenyl)morpholine, compare against the following expected analytical profiles:
-
HPLC Purity: > 99.0% (AUC).
-
LC-MS (ESI+): m/z calculated for C₁₁H₁₅BrNO [M+H]⁺: 256.03; Found: 256.0 / 258.0 (characteristic 1:1 isotopic pattern for a single bromine atom).
-
¹H NMR (400 MHz, CDCl₃):
7.31 (d, J = 2.4 Hz, 1H, Ar-H), 7.25 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 6.88 (d, J = 8.4 Hz, 1H, Ar-H), 3.84 (t, J = 4.6 Hz, 4H, morpholine-CH₂O), 2.89 (t, J = 4.6 Hz, 4H, morpholine-CH₂N), 2.28 (s, 3H, Ar-CH₃). -
Mechanistic Validation: The presence of the doublet at 6.88 ppm and the intact isotopic mass profile confirms that the morpholine ring substituted the iodine atom, leaving the bromine atom unreacted.
References
- Santa Cruz Biotechnology. "4-(4-Bromo-2-methylphenyl)-morpholine | CAS 1279032-06-2".
- Benchchem. "2-[(4-Bromo-2-methylphenyl)amino]acetic Acid".
- Royal Society of Chemistry. "Chapter 3: Synthetic Methods for Primary Anilines".
- Google Patents.
- Synix Labs. "Synix Labs Product List | Hydrogen Compounds | Organic Chemistry".
Sources
Application Note: 4-(5-Bromo-2-methylphenylsulfonyl)morpholine in Rational Drug Design and Late-Stage Functionalization
Executive Summary
In contemporary medicinal chemistry, the rapid generation of structure-activity relationship (SAR) libraries relies heavily on versatile, bifunctional building blocks. 4-(5-Bromo-2-methylphenylsulfonyl)morpholine (CAS: 330827-25-3) has emerged as a highly valuable intermediate for the synthesis of targeted therapeutics, particularly in the development of kinase inhibitors and antimicrobial agents. This application note details the physicochemical rationale behind its structural design, its mechanistic role in drug-target interactions, and field-proven, self-validating protocols for its late-stage functionalization via transition-metal catalysis.
Physicochemical Profiling & Pharmacophore Rationale
The utility of 4-(5-Bromo-2-methylphenylsulfonyl)morpholine stems from the synergistic properties of its three distinct structural modules:
-
The Morpholine Ring (Solubility & Target Binding): Morpholine ranks among the most frequently employed azaheterocycles in FDA-approved drugs. Its incorporation serves a dual purpose: it lowers the overall lipophilicity (
) of the parent molecule, thereby improving aqueous solubility and metabolic stability against cytochrome P450 oxidative degradation 1. Furthermore, the oxygen atom acts as a critical hydrogen bond acceptor, frequently anchoring inhibitors to the hinge region of kinases (e.g., PI3K, mTOR). -
The Sulfonyl Linker (Rigidity & Electronics): The
group acts as a rigid, non-cleavable linker. Its strong electron-withdrawing nature modulates the electron density of the adjacent aromatic ring, which can fine-tune the of the molecule and enhance dipole-dipole interactions within a target protein's binding pocket. -
The Aryl Bromide Handle (Orthogonal Reactivity): The bromo-substituent provides a highly reactive, orthogonal handle for palladium-catalyzed cross-coupling reactions 2. The adjacent ortho-methyl group introduces a calculated degree of steric hindrance, which can restrict the rotation of newly formed biaryl bonds, locking the molecule into a bioactive conformation.
Mechanistic Workflow: Divergent Library Synthesis
The following diagram illustrates the synthetic divergence of the core scaffold into two distinct therapeutic libraries, highlighting the logical progression from chemical functionalization to biological target engagement.
Synthetic divergence of the core scaffold into targeted therapeutic libraries.
Key Synthetic Workflows and Protocols
To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems, incorporating specific rationales for reagent selection and integrated quality control (QC) checkpoints.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: Synthesize biaryl derivatives for kinase inhibitor screening via C-C bond formation 3.
-
Reaction Assembly: In an oven-dried Schlenk flask under an argon atmosphere, add 4-(5-Bromo-2-methylphenylsulfonyl)morpholine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and
(0.05 equiv.).-
Causality:
is selected because the bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step and prevents the precipitation of inactive palladium black.
-
-
Solvent & Base Addition: Inject a degassed mixture of 1,4-Dioxane and 2M aqueous
(4:1 v/v).-
Causality: The biphasic system ensures optimal solubility for both the organic substrate and the inorganic base.
is critical for activating the boronic acid into a reactive, electron-rich boronate complex, which undergoes transmetalation much faster than the neutral boronic acid.
-
-
Execution: Heat the reaction mixture to 80°C with vigorous stirring for 12 hours.
-
In-Process Control (IPC): Sample 10 µL of the organic layer, dilute in acetonitrile, and analyze via LC-MS. The reaction is deemed complete upon the disappearance of the aryl bromide isotope pattern (
320.0/322.0 ). -
Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and wash with brine to remove inorganic salts and residual dioxane. Dry the organic layer over anhydrous
, concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc gradient). -
System Validation: Confirm the structure via
NMR. The successful coupling is validated by the disappearance of the distinct aryl bromide proton signals and the emergence of a new aromatic multiplet corresponding to the coupled aryl group (typically between 7.20–7.80 ppm).
Protocol B: Buchwald-Hartwig Amination
Objective: Synthesize substituted aniline derivatives for antimicrobial library generation via C-N bond formation.
-
Reaction Assembly: Charge a microwave-safe vial with 4-(5-Bromo-2-methylphenylsulfonyl)morpholine (1.0 equiv.), a primary aliphatic or aromatic amine (1.2 equiv.),
(0.02 equiv.), BrettPhos (0.04 equiv.), and sodium tert-butoxide ( , 1.5 equiv.).-
Causality: BrettPhos is a highly bulky, electron-rich biarylphosphine ligand specifically designed to promote the coupling of primary amines while actively suppressing the formation of bis-arylated side products.
-
-
Solvent Addition: Add anhydrous Toluene under a stream of nitrogen.
-
Causality: Strict anhydrous conditions are mandatory.
and the resulting palladium-amido intermediates are highly sensitive to hydrolysis, which would prematurely quench the catalytic cycle.
-
-
Execution: Seal the vial and heat at 100°C for 8 hours using a heating block.
-
In-Process Control (IPC): Perform TLC (Hexanes/EtOAc 3:1) visualized under UV (254 nm) and stained with ninhydrin. Complete consumption of the primary amine (indicated by the absence of a ninhydrin-active spot) signals reaction completion.
-
Workup & Validation: Filter the crude mixture through a pad of Celite to remove the palladium catalyst and insoluble inorganic salts. Purify via reverse-phase preparative HPLC. Validate the final product using High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass of the mono-arylated product and rule out bis-arylation.
Quantitative Data Presentation
The following table summarizes the optimization matrix for the Suzuki-Miyaura cross-coupling of 4-(5-Bromo-2-methylphenylsulfonyl)morpholine with phenylboronic acid, demonstrating the empirical basis for the conditions selected in Protocol A.
Table 1: Reaction Optimization for Suzuki-Miyaura Cross-Coupling
| Entry | Catalyst (mol %) | Base (equiv.) | Solvent System | Temp (°C) | Isolated Yield (%) |
| 1 | Toluene/EtOH/ | 80 | 45 | ||
| 2 | 1,4-Dioxane/ | 80 | 68 | ||
| 3 | 1,4-Dioxane/ | 80 | 92 | ||
| 4 | DMF | 100 | 74 | ||
| 5 | 1,4-Dioxane/ | 25 | 15 |
Note: Reactions were performed on a 1.0 mmol scale using phenylboronic acid (1.2 equiv.). Yields represent isolated, chromatographically pure products. Entry 3 represents the optimized conditions utilized in Protocol A.
References
-
Title: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides Source: Organic Chemistry Portal / Journal of Organic Chemistry URL: [Link]
-
Title: Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls Source: PubMed Central (PMC) URL: [Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides [organic-chemistry.org]
- 3. Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Design and Synthesis of Novel Morpholine Analogues
Authored by: A Senior Application Scientist
Introduction: The Morpholine Scaffold as a Cornerstone in Modern Drug Discovery
The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether functional group, has firmly established itself as a "privileged structure" in medicinal chemistry.[1][2] Its prevalence in a multitude of FDA-approved drugs and clinical candidates stems from a unique combination of advantageous physicochemical properties. The morpholine moiety often imparts improved aqueous solubility, metabolic stability, and a favorable pharmacokinetic profile to bioactive molecules.[3][4] Furthermore, its ability to engage in hydrogen bonding and act as a bioisosteric replacement for other cyclic systems makes it a versatile tool for optimizing lead compounds.[5][6][7]
This guide provides an in-depth exploration of the design principles and synthetic strategies for creating novel morpholine analogues. It is intended for researchers, scientists, and drug development professionals seeking to leverage this remarkable scaffold in their own research endeavors. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative scientific literature.
Design Principles for Novel Morpholine Analogues
The design of new morpholine-containing molecules is a multifactorial process that balances potency, selectivity, and drug-like properties.
-
Bioisosteric Replacement: One of the most powerful applications of the morpholine ring is as a bioisostere. It can replace other cyclic systems, such as piperidine or cyclohexane, to mitigate metabolic liabilities associated with C-H oxidation or to introduce a hydrogen bond acceptor (the oxygen atom) to enhance target binding.[6][7] This strategy can also fine-tune the pKa of the nitrogen atom, influencing the overall charge state of the molecule at physiological pH.[6]
-
Structure-Activity Relationship (SAR) Insights: The substitution pattern on the morpholine ring provides a rich opportunity for SAR exploration. Substituents at the 2, 3, 5, and 6 positions can introduce chirality, modulate conformation, and interact with specific pockets of a biological target. N-substitution is a common strategy to append the morpholine moiety to a larger molecular scaffold or to explore interactions with the solvent-exposed surface of a protein.[2][8][9]
-
Computational and In Silico Design: Modern drug design heavily relies on computational tools. Molecular docking and dynamics simulations can predict the binding modes of morpholine-substituted ligands, helping to rationalize observed SAR and guide the design of new analogues with improved affinity and selectivity.[10]
Strategic Approaches to the Synthesis of Morpholine Analogues
A variety of synthetic routes to the morpholine core have been developed, ranging from classical industrial methods to modern, highly efficient catalytic processes. The choice of strategy often depends on the desired substitution pattern, the availability of starting materials, and the scale of the synthesis.
Retrosynthetic Analysis and Key Disconnections
A general retrosynthetic analysis of the morpholine ring reveals several key disconnections that point to common starting materials and synthetic strategies.
Caption: Key retrosynthetic disconnections for the morpholine scaffold.
The most common starting materials for the construction of the morpholine ring are 1,2-amino alcohols, which can be readily accessed in enantiopure form.[11][12][13] Other important precursors include epoxides, aziridines, and dialdehydes derived from the oxidative cleavage of diols.[11][12][14][15]
Overview of Synthetic Strategies
The following sections will provide detailed protocols for some of the most versatile and widely used methods for synthesizing morpholine analogues. These include:
-
Synthesis from 1,2-Amino Alcohols: A robust and versatile method that allows for the introduction of a wide range of substituents on the carbon framework of the morpholine ring.[13]
-
Reductive Amination of Dialdehydes: Particularly useful for the synthesis of morpholine nucleoside analogues, where the dialdehyde is generated by the oxidative cleavage of a ribonucleoside.[14][15][16]
-
Intramolecular Cyclization Strategies: These methods involve the formation of one of the C-O or C-N bonds in the final cyclization step and are often employed for the synthesis of complex, poly-substituted morpholines.[3][17]
-
Modern Catalytic Methods: Recent advances have led to the development of highly efficient and stereoselective methods for morpholine synthesis using transition metal catalysts (e.g., palladium, copper).[4][11][12][18][19] These methods often proceed under mild conditions and tolerate a wide range of functional groups.
Detailed Synthetic Protocols
The following protocols are designed to be self-contained and provide sufficient detail for their implementation in a research laboratory setting.
Protocol 1: Synthesis of C-Substituted Morpholines from 1,2-Amino Alcohols
This protocol describes a general and efficient method for the synthesis of substituted morpholines through the coupling of a 1,2-amino alcohol with an α-halo acid chloride, followed by intramolecular cyclization and reduction.[13] This approach is highly versatile and allows for the synthesis of mono-, di-, and trisubstituted morpholines.[13]
Caption: Workflow for the synthesis of C-substituted morpholines.
Step-by-Step Methodology:
-
Amide Formation:
-
Dissolve the 1,2-amino alcohol (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as triethylamine (1.2 equiv) or N,N-diisopropylethylamine (DIPEA) (1.2 equiv).
-
Slowly add the α-halo acid chloride (1.1 equiv) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.
-
-
Intramolecular Cyclization to Morpholinone:
-
Dissolve the crude amide from the previous step in a suitable solvent such as THF or dimethylformamide (DMF).
-
Add a strong base, such as sodium hydride (NaH) (1.5 equiv) or potassium tert-butoxide (t-BuOK) (1.5 equiv), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude morpholinone by column chromatography on silica gel.
-
-
Reduction of the Morpholinone:
-
Dissolve the purified morpholinone (1.0 equiv) in anhydrous THF.
-
Carefully add a reducing agent, such as lithium aluminum hydride (LAH) (2.0-3.0 equiv) or borane-tetrahydrofuran complex (BH3·THF) (2.0-3.0 equiv), at 0 °C.
-
Allow the reaction to stir at room temperature or reflux for 2-6 hours, depending on the substrate.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup for LAH).
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure and purify the resulting substituted morpholine by distillation or column chromatography.
-
Causality Behind Experimental Choices:
-
The use of a non-nucleophilic base (triethylamine or DIPEA) in the amide formation step prevents side reactions with the α-halo acid chloride.
-
A strong, non-nucleophilic base (NaH or t-BuOK) is required for the intramolecular Williamson ether synthesis to deprotonate the hydroxyl group without attacking the amide carbonyl.
-
Powerful reducing agents like LAH or BH3·THF are necessary for the complete reduction of the amide functionality in the morpholinone intermediate.
Protocol 2: Synthesis of N-Substituted Morpholine Nucleoside Analogues via Reductive Amination
This protocol outlines the synthesis of N-substituted morpholine nucleoside analogues starting from ribonucleosides.[14][15] The key steps are the oxidative cleavage of the vicinal diol in the ribose moiety to form a dialdehyde, followed by a one-pot reductive amination with a primary amine.
Caption: Workflow for the synthesis of N-substituted morpholine nucleoside analogues.
Step-by-Step Methodology:
-
Oxidative Cleavage of the Ribonucleoside:
-
Dissolve the ribonucleoside (1.0 equiv) in a mixture of water and a co-solvent such as methanol or ethanol.
-
Cool the solution to 0 °C.
-
Add a solution of sodium periodate (NaIO4) (1.1 equiv) in water dropwise.
-
Stir the reaction at 0 °C for 1-2 hours. The formation of a white precipitate (sodium iodate) indicates the reaction is proceeding.
-
The resulting solution containing the in situ generated dialdehyde is used directly in the next step.
-
-
Reductive Amination:
-
To the cooled solution of the dialdehyde, add the primary amine hydrochloride salt (1.5 equiv).
-
Adjust the pH of the solution to 6-7 using a suitable buffer or a mild base.
-
Add a mild reducing agent, such as sodium cyanoborohydride (NaBH3CN) (2.0 equiv) or sodium triacetoxyborohydride (NaBH(OAc)3) (2.0 equiv), portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding acetone to consume any excess reducing agent.
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Purify the crude product by column chromatography on silica gel or by preparative HPLC.
-
Causality Behind Experimental Choices:
-
Sodium periodate is a selective oxidant for the cleavage of vicinal diols to form dialdehydes.
-
The reductive amination is typically performed as a one-pot reaction to avoid isolation of the potentially unstable dialdehyde intermediate.[16]
-
Mild reducing agents like NaBH3CN or NaBH(OAc)3 are used because they selectively reduce the iminium ion formed in situ over the aldehyde functional groups.[20][21]
-
Controlling the pH is crucial for efficient iminium ion formation.
Protocol 3: Green Synthesis of Morpholines using Ethylene Sulfate
This protocol presents a more environmentally friendly and efficient method for the synthesis of morpholines from 1,2-amino alcohols using ethylene sulfate as a key reagent.[22][23] This approach avoids the use of hazardous reagents like α-halo acid chlorides and strong reducing agents.
Step-by-Step Methodology:
-
N-Monoalkylation:
-
Dissolve the 1,2-amino alcohol (1.0 equiv) in a suitable solvent such as 2-methyltetrahydrofuran (2-MeTHF) or acetonitrile.
-
Add ethylene sulfate (1.0-1.2 equiv) to the solution at room temperature.
-
Stir the reaction at room temperature for 1-4 hours. The formation of a zwitterionic intermediate may be observed as a precipitate.
-
The reaction progress can be monitored by the disappearance of the starting materials by TLC or LC-MS.
-
The zwitterionic intermediate can be isolated by filtration or used directly in the next step.
-
-
Cyclization:
-
To the reaction mixture containing the zwitterionic intermediate (or the isolated intermediate suspended in a suitable solvent), add a base such as potassium tert-butoxide (t-BuOK) (1.1 equiv).
-
Stir the reaction at room temperature for 1-3 hours.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting morpholine derivative by distillation or column chromatography.
-
Causality Behind Experimental Choices:
-
Ethylene sulfate is an efficient and selective mono-alkylating agent for primary and secondary amines, minimizing the formation of bis-alkylation byproducts.[22][23]
-
The reaction proceeds through a zwitterionic intermediate, which can often be isolated, providing a clean and high-yielding process.
-
The cyclization is a base-mediated intramolecular SN2 reaction, which is typically fast and efficient at room temperature.
-
This method is considered "green" as it avoids the use of toxic reagents and harsh reaction conditions, and often utilizes more environmentally benign solvents.[22]
Characterization and Data Analysis
The synthesized morpholine analogues should be thoroughly characterized to confirm their structure and purity.
4.1. Spectroscopic and Chromatographic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry of the synthesized compounds.
-
Mass Spectrometry (MS): To determine the molecular weight of the products.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.
4.2. Tabulated Data
The following table provides representative data for a selection of morpholine analogues synthesized using the protocols described above.
| Entry | Starting Amino Alcohol | α-Halo Acid Chloride / Other Reagent | Product | Yield (%) | ¹H NMR (CDCl₃, δ ppm) |
| 1 | (S)-2-Amino-1-propanol | 2-Chloroacetyl chloride | (S)-3-Methylmorpholine | 75 | 3.75-3.65 (m, 2H), 3.55-3.45 (m, 1H), 2.90-2.70 (m, 2H), 2.60-2.50 (m, 1H), 1.05 (d, J=6.3 Hz, 3H) |
| 2 | (R)-Phenylglycinol | 2-Bromoacetyl bromide | (R)-3-Phenylmorpholine | 82 | 7.40-7.20 (m, 5H), 4.20 (dd, J=9.0, 3.0 Hz, 1H), 3.95-3.85 (m, 2H), 3.10-2.90 (m, 2H) |
| 3 | Ethanolamine | Ethylene Sulfate | Morpholine | 90 | 3.72 (t, J=4.7 Hz, 4H), 2.86 (t, J=4.7 Hz, 4H) |
Troubleshooting and Safety Considerations
5.1. Common Synthetic Challenges:
-
Low Conversion in Reductive Amination: This can be due to an inappropriate pH, an ineffective reducing agent, or steric hindrance. Optimization of the pH (typically 6-7) and screening of different reducing agents (e.g., NaBH(OAc)₃) can improve yields.[20]
-
Side Reactions: In the synthesis from 1,2-amino alcohols, over-alkylation or elimination reactions can occur. Careful control of stoichiometry and reaction temperature is crucial.
-
Purification Difficulties: The basic nature of morpholine analogues can sometimes lead to tailing on silica gel chromatography. Using a mobile phase containing a small amount of a basic modifier (e.g., triethylamine) can improve separation.
5.2. Safety Precautions:
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reagents such as α-halo acid chlorides are corrosive and lachrymatory and should be handled with care.
-
Strong reducing agents like lithium aluminum hydride (LAH) are highly reactive with water and should be handled under anhydrous conditions. Quenching of LAH reactions should be performed slowly and carefully at low temperatures.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion and Future Outlook
The morpholine scaffold continues to be a valuable asset in the design and development of new therapeutic agents. The synthetic strategies outlined in this guide provide a solid foundation for the creation of diverse libraries of morpholine analogues. As the field of organic synthesis continues to evolve, we can expect the emergence of even more efficient and sustainable methods for the construction of this important heterocyclic system, including advancements in photocatalysis and continuous flow chemistry.[19] These new methodologies will undoubtedly accelerate the discovery of novel morpholine-containing drugs with improved efficacy and safety profiles.
References
-
Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]
-
PMC. (n.d.). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. Retrieved from [Link]
-
Academia.edu. (n.d.). Recent progress in the synthesis of morpholines. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link]
-
RSC Publishing. (n.d.). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. Retrieved from [Link]
-
MDPI. (2020, February 21). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Retrieved from [Link]
-
Taylor & Francis Online. (2025, June 8). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis: Future Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2019, June 1). Recent progress in the synthesis of morpholines. Retrieved from [Link]
-
ResearchGate. (n.d.). Example of intramolecular cyclization for morpholine ring formation.... Retrieved from [Link]
-
Dugara, S., et al. (2014, December 23). A Concise and Efficient Synthesis of Substituted Morpholines. Synthesis, 47(05), 712-720. Retrieved from [Link]
-
Taylor & Francis Online. (2020, August 3). Full article: Synthesis of N-substituted morpholine nucleoside derivatives. Retrieved from [Link]
-
E3S Web of Conferences. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]
-
ACS Omega. (2024, June 17). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Retrieved from [Link]
-
PubMed. (2020, August 3). Synthesis of N-substituted morpholine nucleoside derivatives. Retrieved from [Link]
-
PMC. (n.d.). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. Retrieved from [Link]
-
PMC. (n.d.). A New Strategy for the Synthesis of Substituted Morpholines. Retrieved from [Link]
-
MDPI. (2022, September 23). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Retrieved from [Link]
-
Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146(44), 29847-29856. Retrieved from [Link]
-
SciSpace. (n.d.). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
-
DigitalCommons@TMC. (2024, May 3). Expanding Complex Morpholines Using Systematic Chemical Diversity. Retrieved from [Link]
-
MDPI. (2025, February 23). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Retrieved from [Link]
-
Cambridge MedChem Consulting. (2024, February 17). Ring Bioisosteres. Retrieved from [Link]
-
PMC. (n.d.). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Retrieved from [Link]
-
ACS Publications. (2011, November 7). Stereoselective Synthesis of C-Substituted Morpholine Derivatives using Reductive Etherification Reaction: Total Synthesis of Chelonin C. The Journal of Organic Chemistry, 76(23), 9747-9757. Retrieved from [Link]
-
AIR Unimi. (n.d.). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]
-
ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-morpholino-1-cyclohexene. Retrieved from [Link]
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- 23. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(5-Bromo-2-methylphenylsulfonyl)morpholine
Welcome to the technical support center for 4-(5-Bromo-2-methylphenylsulfonyl)morpholine (CAS No. 330827-25-3)[1]. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during the purification of this molecule. My aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.
Introduction to the Purification Challenges
The synthesis of 4-(5-Bromo-2-methylphenylsulfonyl)morpholine typically involves the reaction of 5-bromo-2-methylbenzenesulfonyl chloride with morpholine. While this is a relatively straightforward sulfonamide formation, several purification challenges can arise, leading to difficulties in obtaining the final product with high purity. These challenges often stem from the presence of unreacted starting materials, by-products from side reactions, and, most notably, potential regioisomeric impurities. This guide will provide a structured approach to identifying and resolving these issues.
Troubleshooting Guide
This section is designed to help you diagnose and solve common problems encountered during the purification of 4-(5-Bromo-2-methylphenylsulfonyl)morpholine.
Issue 1: The Final Product is an Oil and Does Not Solidify
This is a common issue, often referred to as "oiling out," and it indicates that the product is not crystallizing properly. This can be due to the presence of impurities or the use of an inappropriate solvent system.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| High Impurity Content | 1. Pre-purification: Before attempting recrystallization, wash the crude product with a solvent that selectively dissolves the impurities. For example, a wash with a dilute acid solution can remove any residual morpholine. 2. Chromatography: If the product is heavily contaminated, consider purification by column chromatography before recrystallization. | Impurities can disrupt the crystal lattice formation, preventing the product from solidifying. Removing these impurities is crucial for successful crystallization. |
| Inappropriate Recrystallization Solvent | 1. Solvent Screening: Experiment with different solvent systems. For sulfonamides, mixtures of alcohols (like isopropanol or ethanol) and water are often effective.[2][3] Start with a small amount of the oily product and test its solubility in various solvents at room and elevated temperatures. 2. Induce Crystallization: If the product is slow to crystallize, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. | The ideal recrystallization solvent should dissolve the compound when hot but have low solubility when cold. "Oiling out" can occur if the solvent is too nonpolar or if the solution is supersaturated. |
| Residual Solvent | Drying: Ensure the product is thoroughly dried under vacuum to remove any residual solvent that might be acting as an impurity and preventing crystallization. | Residual solvent can lower the melting point of the product and interfere with the formation of a stable crystal lattice. |
Issue 2: Purity by HPLC is Low, with Multiple Peaks Observed
Low purity as determined by High-Performance Liquid Chromatography (HPLC) indicates the presence of one or more impurities. Identifying these impurities is the first step toward their removal.
Potential Impurities and Their Removal:
| Potential Impurity | Identification | Purification Strategy |
| Unreacted Morpholine | This is a basic compound and will have a very different retention time from the product on reverse-phase HPLC. | Acid Wash: Wash the crude product with a dilute aqueous acid solution (e.g., 1M HCl) during the work-up to protonate and remove the basic morpholine into the aqueous layer. |
| Unreacted 5-Bromo-2-methylbenzenesulfonyl chloride | This is a reactive compound and may be observed in the HPLC analysis of the crude reaction mixture. | Base Wash: During the work-up, wash with a dilute aqueous base solution (e.g., 1M NaOH) to hydrolyze the unreacted sulfonyl chloride to the corresponding sulfonic acid, which can then be removed in the aqueous layer. |
| 5-Bromo-2-methylbenzenesulfonic acid | This is the hydrolysis product of the sulfonyl chloride. It is more polar than the final product. | Base Wash: As a sulfonic acid, it can be removed by washing the organic layer with a dilute aqueous base solution. |
| Regioisomer: 4-((4-Bromo-2-methylphenyl)sulfonyl)morpholine (CAS: 313250-75-8) | This is often the most challenging impurity to remove as it has a very similar polarity to the desired product. Its presence may be indicated by a closely eluting peak in the HPLC chromatogram. | Careful Recrystallization: A systematic screening of recrystallization solvents may allow for the selective crystallization of the desired isomer. Column Chromatography: A well-optimized column chromatography method using a suitable stationary and mobile phase is often necessary for separating regioisomers.[4] |
Workflow for Troubleshooting Low Purity by HPLC
Caption: Decision tree for troubleshooting low HPLC purity.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure 4-(5-Bromo-2-methylphenylsulfonyl)morpholine?
A1: Pure 4-(5-Bromo-2-methylphenylsulfonyl)morpholine is expected to be a solid at room temperature.[3] The exact melting point is not widely reported in the literature, but for a pure compound, a sharp melting point range of 1-2 °C is expected. A broad melting range is often an indication of impurities.
Q2: How can I monitor the progress of the synthesis reaction using Thin-Layer Chromatography (TLC)?
A2: TLC is an excellent tool for monitoring the consumption of starting materials and the formation of the product.[5]
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A good starting point is a mixture of hexane and ethyl acetate. A ratio of 7:3 (hexane:ethyl acetate) can be a starting point, with the polarity adjusted as needed to achieve an Rf value of 0.2-0.4 for the product.
-
Visualization: The spots can be visualized under UV light (254 nm).
-
Procedure: Spot the starting materials (5-bromo-2-methylbenzenesulfonyl chloride and morpholine) and the reaction mixture on the TLC plate. The disappearance of the starting material spots and the appearance of a new product spot will indicate the progress of the reaction.
Q3: What are the best practices for recrystallizing 4-(5-Bromo-2-methylphenylsulfonyl)morpholine?
A3: The key to successful recrystallization is to find a solvent system in which the compound is soluble at high temperatures and insoluble at low temperatures.
-
Solvent Selection: As a general guideline for sulfonamides, mixtures of isopropanol/water or ethanol/water are often good choices.[2][3]
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and wash them with a small amount of the cold solvent.
-
Dry the crystals thoroughly under vacuum.
-
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used:
-
Melting Point: A sharp melting point close to the literature value (if available) is a good indicator of purity.
-
NMR Spectroscopy: 1H and 13C NMR spectroscopy will confirm the structure of the molecule. The proton NMR should show characteristic peaks for the aromatic protons, the methyl group protons, and the morpholine protons.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
HPLC: A high-purity sample should show a single major peak in the HPLC chromatogram. A validated HPLC method is crucial for quantitative purity assessment.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the sulfonyl group (S=O stretching) and other functional groups in the molecule.
General Purification Workflow
Caption: A general workflow for the purification of the target compound.
References
- US2777844A - Sulfonamide purification process - Google Patents. (n.d.).
- CN113637018A - Crystal form of sulfonamide compound and preparation method thereof - Google Patents. (n.d.).
-
A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations - MDPI. (2019, January 11). Retrieved March 10, 2026, from [Link]
-
Trifluoromethanesulfonamide vs. Non-Fluorinated Sulfonamides in Oxidative Sulfamidation of the C=C Bond: An In Silico Study - MDPI. (2020, October 22). Retrieved March 10, 2026, from [Link]
-
Chemical Sulfation of Small Molecules – Advances and Challenges - PMC. (n.d.). Retrieved March 10, 2026, from [Link]
-
Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column - SIELC Technologies. (n.d.). Retrieved March 10, 2026, from [Link]
-
4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiaÂzol-4-yl]phenol - DOI. (n.d.). Retrieved March 10, 2026, from [Link]
-
Expanding complex morpholines using systematic chemical diversity. (n.d.). Retrieved March 10, 2026, from [Link]
-
TLC of Sulfonamides | Request PDF - ResearchGate. (n.d.). Retrieved March 10, 2026, from [Link]
-
Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol - MDPI. (2007, August 23). Retrieved March 10, 2026, from [Link]
-
Recent progress in the synthesis of morpholines - ResearchGate. (2019, June 1). Retrieved March 10, 2026, from [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC. (n.d.). Retrieved March 10, 2026, from [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.). Retrieved March 10, 2026, from [Link]
-
Thin Layer Chromatography: A Tool of Biotechnology for Isolation of Bioactive Compounds from Medicinal Plants - International Journal of Pharmaceutical Sciences Review and Research. (2012, December 31). Retrieved March 10, 2026, from [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. (n.d.). Retrieved March 10, 2026, from [Link]
-
Design and synthesis of positional isomers of 5 and 6-bromo-1-[(phenyl)sulfonyl]-2-[(4-nitrophenoxy)methyl]-1H-benzimidazoles as possible antimicrobial and antitubercular agents - ResearchGate. (2018, October 26). Retrieved March 10, 2026, from [Link]
-
An overview on thin layer chromatography - ResearchGate. (2016, March 23). Retrieved March 10, 2026, from [Link]
-
WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS - WIPO Patentscope. (2023, February 23). Retrieved March 10, 2026, from [Link]
-
Robust and Rapid Method for Analysis of Active Pharmaceutical Ingredients in Multi-Component Cold and Flu Medication. (n.d.). Retrieved March 10, 2026, from [Link]
-
A Review of HPLC Method Development and Validation as per ICH Guidelines - Asian Journal of Pharmaceutical Analysis. (n.d.). Retrieved March 10, 2026, from [Link]
-
METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS - EPO. (2024, June 26). Retrieved March 10, 2026, from [Link]
-
TLC in the Analysis of Plant Material - MDPI. (2025, October 31). Retrieved March 10, 2026, from [Link]
Sources
- 1. 330827-25-3|4-((5-bromo-2-methylphenyl)sulfonyl)morpholine|BLD Pharm [bldpharm.com]
- 2. Buy 4-((5-Bromo-4-fluoro-2-methylphenyl)sulfonyl)morpholine | 1704121-26-5 [smolecule.com]
- 3. 4-((4-Bromo-2-methylphenyl)sulfonyl)morpholine | 313250-75-8 [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Sulfonylmorpholine Synthesis & Troubleshooting
Welcome to the Advanced Technical Support Center for sulfonamide synthesis, specifically tailored for the generation of sulfonylmorpholines. This guide provides drug development professionals and synthetic chemists with mechanistic insights, troubleshooting strategies, and validated protocols to mitigate common side reactions.
Mechanistic Overview of Side Reactions
The synthesis of sulfonylmorpholines typically involves the nucleophilic attack of morpholine (a secondary amine) on a sulfonyl chloride. While seemingly straightforward, the reaction environment is highly susceptible to competing pathways depending on the substrate structure (aryl vs. alkyl) and the reaction conditions[1].
For aryl sulfonyl chlorides, the reaction proceeds via a direct displacement mechanism. However, for alkyl sulfonyl chlorides containing alpha-protons (e.g., methanesulfonyl chloride), the presence of a base triggers an E1cB elimination pathway, generating a highly reactive sulfene intermediate[2]. This bifurcation in mechanism is the root cause of many unexpected side reactions[3].
Mechanistic pathways of sulfonylmorpholine synthesis and competing side reactions.
Troubleshooting Guide & FAQs
Q1: Why am I recovering primarily sulfonic acid instead of my desired sulfonylmorpholine?
Causality: You are observing the hydrolysis of the sulfonyl chloride. Sulfonyl chlorides are highly electrophilic and moisture-sensitive. If water is present in your solvent, amine, or atmosphere, it competes effectively with morpholine as a nucleophile, yielding sulfonic acid and hydrochloric acid[1]. Solution: Ensure all glassware is oven-dried. Use strictly anhydrous solvents (e.g., dry DCM or THF) and distill your morpholine over KOH or sodium before use. Perform the reaction under an inert atmosphere (N₂ or Argon).
Q2: When using methanesulfonyl chloride (MsCl), my yield drops significantly and I observe a complex mixture of impurities. What is happening?
Causality: Aliphatic sulfonyl chlorides like MsCl undergo an E1cB elimination in the presence of a base (such as triethylamine or excess morpholine) to form a highly reactive sulfene intermediate (
Q3: I am using toluene as a solvent and observing a high-molecular-weight byproduct that lacks the morpholine ring. What is this?
Causality: You are likely observing the formation of a sulfone via a Friedel-Crafts sulfonylation side reaction. Benzenesulfonyl chloride and its derivatives can react with aromatic solvents at elevated temperatures, particularly if trace Lewis acids or metal impurities are present in the reaction mixture[1]. Solution: Switch to a non-nucleophilic, non-aromatic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
Q4: I am losing my product during the aqueous workup. Does morpholine undergo ring-opening?
Causality: Morpholine ring-opening requires exceptionally harsh conditions and is highly unlikely in standard sulfonylation. The "missing" mass balance is almost certainly due to the high aqueous solubility of morpholine-containing compounds. The oxygen heteroatom in the morpholine ring acts as a strong hydrogen-bond acceptor, significantly increasing the hydrophilicity of the resulting sulfonamide. Solution: Avoid highly acidic aqueous washes. Extract with a more polar organic solvent (e.g., ethyl acetate or a DCM/isopropanol mixture) and ensure the aqueous phase is saturated with NaCl (brine) to force the organic product into the organic layer.
Quantitative Impact of Reaction Parameters
To optimize your synthesis, it is critical to understand how different parameters shift the equilibrium between the desired product and side reactions.
| Parameter | Condition | Primary Outcome | Major Side Reaction | Mechanistic Rationale |
| Temperature | > 25 °C (Initial addition) | Low Yield (< 50%) | Sulfene dimerization / Hydrolysis | High thermal energy accelerates E1cB elimination faster than nucleophilic trapping[2]. |
| Temperature | 0 °C to RT | High Yield (> 90%) | Minimal | Suppresses sulfene self-condensation; allows controlled nucleophilic attack[1]. |
| Solvent | Toluene (Elevated Temp) | Moderate Yield | Friedel-Crafts Sulfone | Aromatic solvent acts as a competing nucleophile[1]. |
| Solvent | Anhydrous DCM | High Yield | Minimal | Inert, non-nucleophilic environment stabilizes the transition state. |
| Base | Excess Pyridine | Moderate Yield | Pyridinium side products | Pyridine can form a highly reactive sulfonylpyridinium intermediate, leading to complex degradation[4]. |
Validated Experimental Protocol
The following methodology is designed as a self-validating system. By monitoring specific visual and thermal cues, you can confirm the mechanistic integrity of the reaction in real-time.
Step-by-step experimental workflow for optimized sulfonylmorpholine synthesis.
Step-by-Step Methodology: Synthesis of 4-(Methylsulfonyl)morpholine
Materials Required: Morpholine (1.0 equiv), Methanesulfonyl chloride (MsCl, 1.2 equiv), Triethylamine (TEA, 1.5 equiv), Anhydrous DCM.
-
Preparation (Anhydrous Environment): Dissolve morpholine (1.0 equiv) in anhydrous DCM to achieve a 0.2 M concentration. Purge the reaction flask with Argon. Causality: Eliminates ambient moisture to prevent the hydrolysis of MsCl into methanesulfonic acid[1].
-
Cooling & Base Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Add TEA (1.5 equiv) in one portion. Validation Checkpoint: The solution should remain clear. No exotherm should be observed at this stage.
-
Controlled Reagent Addition: Dilute MsCl (1.2 equiv) in a small volume of anhydrous DCM. Add this solution dropwise over 15–30 minutes using a syringe pump. Causality: MsCl reacts with TEA to form the reactive sulfene intermediate. Dropwise addition keeps the steady-state concentration of sulfene low, favoring trapping by morpholine over sulfene dimerization[2][3]. Validation Checkpoint: A slight fuming or the formation of a fine white precipitate (TEA·HCl salt) confirms the reaction is proceeding.
-
Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor completion via TLC or LC-MS.
-
Workup & Isolation: Quench the reaction with saturated aqueous
. Separate the layers. Extract the aqueous layer twice with DCM. Wash the combined organic layers with saturated brine (critical to prevent morpholine-product partitioning into the water). Dry over anhydrous , filter, and concentrate in vacuo.
References
-
King, J. F., et al. "Organic Sulfur Mechanisms. 14. Kinetic Resolution in the Reaction of a Sulfene with an Amine". Canadian Journal of Chemistry.[Link]
-
Shaabani, A., et al. "Marine Sponge/CuO Nanocrystal: A Natural and Efficient Catalyst for Sulfonamides Synthesis". Brieflands.[Link]
Sources
stability issues of 4-(5-Bromo-2-methylphenylsulfonyl)morpholine in solution
Welcome to the specialized technical support and troubleshooting hub for 4-(5-Bromo-2-methylphenylsulfonyl)morpholine . As a sulfonamide derivative featuring a saturated morpholine heterocycle and a halogenated aryl group, this compound presents unique physicochemical behaviors in solution.
This guide is engineered for drug development professionals and assay scientists to troubleshoot erratic data, prevent compound degradation, and ensure rigorous experimental reproducibility.
Part 1: Troubleshooting & Causality FAQs
Issue 1: Erratic Dose-Response Curves & Assay Variability
Q: When I dilute my 10 mM DMSO stock into PBS (pH 7.4) for biochemical assays, my IC50 curves are flat and replicate variability is high. What is happening?
A: You are likely observing compound micro-precipitation.
-
The Causality: The combination of a bulky 5-bromo-2-methylphenyl group and a lipophilic morpholine ring drastically reduces the compound's aqueous solubility. When a concentrated DMSO stock is directly pipetted into a neutral aqueous buffer, the local solvent capacity plummets instantly. This breaches the thermodynamic solubility limit, causing rapid supersaturation and the formation of micro-precipitates. These aggregates scatter light in optical assays (causing noise) and reduce the actual concentration of free, monomeric compound available to interact with your target.
-
The Solution: Implement a step-down dilution strategy using an intermediate co-solvent (e.g., PEG-400 or a non-ionic surfactant like Tween-20) to maintain solvation dynamics before final introduction into the aqueous assay buffer.
Issue 2: Loss of Potency & Unexpected Mass Shifts
Q: After leaving my assay plates on the benchtop overnight, LC-MS analysis shows a major degradation product with a mass shift of -78 Da. What is this byproduct?
A: This is the debrominated analog, 4-(2-methylphenylsulfonyl)morpholine, resulting from photodehalogenation[1].
-
The Causality: Aryl bromides absorb ultraviolet and high-intensity ambient light, which provides enough energy to induce homolytic cleavage of the relatively weak C–Br bond[1]. This cleavage generates a highly reactive aryl radical. In an aqueous or mixed-solvent environment, this radical rapidly abstracts a hydrogen atom from the solvent, replacing the heavy bromine atom (~79 Da) with a hydrogen atom (~1 Da), netting a mass loss of ~78 Da.
-
The Solution: Store all stock solutions in amber glass vials. Conduct prolonged incubations (>2 hours) in dark environments or use opaque assay plates.
Issue 3: Degradation in Extreme pH Buffers
Q: Is the sulfonamide linkage susceptible to hydrolysis during long-term storage?
A: At physiological pH (7.4), the compound is highly stable. However, it will degrade at extreme pH levels[2].
-
The Causality: The sulfonamide (S–N) bond is generally highly resistant to hydrolysis compared to carboxamides due to electronic resonance stabilization and steric hindrance[3]. However, under strongly acidic conditions (pH < 2.0), the morpholine nitrogen becomes protonated, transforming it into an excellent leaving group and facilitating S–N bond cleavage[4]. Under strongly basic conditions (pH > 10.0), the electron-deficient sulfur atom becomes highly susceptible to nucleophilic attack by hydroxide ions[3].
Part 2: Quantitative Data Summaries
Table 1: Stability Profile Summary
| Condition | Environment | Estimated Half-Life (
Table 2: Empirical Solubility Limits
| Solvent System | Max Soluble Concentration | Observation |
|---|---|---|
| 100% DMSO | > 50 mM | Clear solution |
| 10% DMSO / 90% PEG-400 | ~ 5 mM | Clear solution |
| 1% DMSO in PBS (pH 7.4) | < 50 µM | Micro-precipitation visible via DLS |
Part 3: Mechanistic & Workflow Visualizations
Workflow for preparing aqueous assay solutions to prevent micro-precipitation.
Primary physical and chemical degradation pathways of the sulfonamide.
Part 4: Self-Validating Experimental Protocols
Protocol 1: Preparation of Stable In Vitro Stock Solutions
This protocol utilizes a step-down solvation method to prevent localized supersaturation, ensuring the final assay concentration represents true dissolved monomeric compound.
-
Primary Stock: Weigh out 3.20 mg of 4-(5-Bromo-2-methylphenylsulfonyl)morpholine and dissolve in exactly 1.0 mL of anhydrous, cell-culture grade DMSO to yield a 10 mM primary stock. Vortex for 30 seconds.
-
Validation of Primary Stock: Visually inspect against a dark background. The solution must be completely optically clear. Store in an amber glass vial at -20°C.
-
Intermediate Dilution: Transfer 10 µL of the 10 mM DMSO stock into 90 µL of PEG-400 (or a 10% Tween-20 solution). Pipette up and down 10 times. This creates a 1 mM intermediate stock in a solvent matrix that maintains the compound's solvation shell.
-
Final Assay Dilution: Slowly add 1 µL of the intermediate stock to 99 µL of PBS (pH 7.4) while vortexing at low speed. This yields a 10 µM final assay concentration with 0.1% DMSO and 0.9% PEG-400, safely below the compound's precipitation threshold.
Protocol 2: Forced Degradation LC-MS Stability Assay
This protocol is a self-validating system designed to isolate and prove the exact degradation mechanisms (Hydrolysis vs. Photodehalogenation) using internal controls.
-
Sample Preparation: Prepare four identical 100 µM solutions of the compound in a 50:50 Methanol:Water matrix.
-
Condition Assignment:
-
Tube A (Control): Wrapped in aluminum foil, stored at 25°C.
-
Tube B (UV Stress): Placed under a 365 nm UV lamp (or direct ambient light) at 25°C for 24 hours.
-
Tube C (Acid Stress): Adjusted to pH 1.5 using 1M HCl, wrapped in foil, incubated at 37°C for 24 hours.
-
Tube D (Base Stress): Adjusted to pH 12.0 using 1M NaOH, wrapped in foil, incubated at 37°C for 24 hours.
-
-
Quenching: After 24 hours, neutralize Tubes C and D to pH ~7.0 using NaOH and HCl, respectively.
-
LC-MS Analysis: Inject 5 µL of each sample onto a C18 reverse-phase column coupled to an ESI-MS.
-
Data Validation Logic:
-
Validation 1: Tube A must show >99% intact parent mass (
= 320.0 / 322.0 m/z, exhibiting the classic 1:1 isotopic doublet of a single bromine atom). -
Validation 2: Tube B will validate photodehalogenation if a new peak appears at
= 242.1 m/z (loss of the bromine isotope pattern). -
Validation 3: Tubes C and D will validate hydrolysis if the parent peak diminishes and a new peak corresponding to morpholine (
= 88.1 m/z) appears.
-
References
-
[4] Exploring Reaction Paths for Sulfonamide Hydrolysis: Insight from Experiments and Computations. Institut für Wasserchemie und Chemische Balneologie, Technical University of Munich (TUM).4
-
[2] Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. 2
-
[3] CHAPTER 2: Hydrolytic Degradation - Books. The Royal Society of Chemistry.3
-
[1] Nickel-Catalyzed Photodehalogenation of Aryl Bromides. ResearchGate. 1
Sources
Technical Support Center: Degradation Pathways of 4-(5-Bromo-2-methylphenylsulfonyl)morpholine
Welcome to the technical support center for 4-(5-Bromo-2-methylphenylsulfonyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the potential degradation pathways of this molecule. By understanding its stability profile, you can design more robust experiments, anticipate potential challenges, and ensure the integrity of your results.
Introduction to the Stability of 4-(5-Bromo-2-methylphenylsulfonyl)morpholine
4-(5-Bromo-2-methylphenylsulfonyl)morpholine possesses two key structural features that are susceptible to degradation: the sulfonylmorpholine moiety and the substituted phenyl ring. The morpholine ring, an ether and an amine, can undergo hydrolysis and oxidation. The sulfonyl group can be a target for hydrolysis, and the entire molecule may be susceptible to photodegradation and thermal stress. Understanding these liabilities is crucial for developing stable formulations and accurate analytical methods.
Forced degradation studies are essential for identifying potential degradation products and pathways. These studies involve subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing. The goal is to generate a degradation level of 5-20% to ensure that analytical methods are stability-indicating.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and issues that may arise during the investigation of 4-(5-Bromo-2-methylphenylsulfonyl)morpholine's degradation.
FAQ 1: What are the most likely degradation pathways for 4-(5-Bromo-2-methylphenylsulfonyl)morpholine under forced degradation conditions?
Based on its chemical structure, the primary degradation pathways are expected to be hydrolysis, oxidation, and photolysis.
-
Hydrolytic Degradation:
-
Acidic and Basic Conditions: The C-N bond of the morpholine ring and the sulfur-nitrogen (S-N) bond of the sulfonamide are potential sites for hydrolysis. Cleavage of the S-N bond would likely yield 5-bromo-2-methylbenzenesulfonic acid and morpholine. The ether linkage within the morpholine ring is generally more stable but can cleave under harsh acidic conditions.
-
-
Oxidative Degradation:
-
The nitrogen atom of the morpholine ring is susceptible to oxidation, potentially forming an N-oxide. The sulfur atom in the sulfonyl group is already in a high oxidation state and is less likely to be further oxidized. The methyl group on the phenyl ring could also be a site for oxidation under strong oxidative stress.
-
-
Photolytic Degradation:
-
Aromatic bromine compounds can be susceptible to photodebromination. Additionally, the sulfonyl group can undergo photolytic cleavage. Exposure to UV or even intense visible light could lead to the formation of radical species and subsequent degradation products.
-
-
Thermal Degradation:
-
In the solid state or in solution, elevated temperatures can provide the energy to overcome activation barriers for various degradation reactions. This can lead to a complex mixture of degradants, often initiated by the weakest bonds in the molecule.
-
Troubleshooting Guide: Unexpected Peaks in my Chromatogram
Question: I am analyzing my sample of 4-(5-Bromo-2-methylphenylsulfonyl)morpholine using HPLC and see several unexpected peaks that are not present in my reference standard. What could be the cause?
Answer: Unexpected peaks are often indicative of degradation products. To troubleshoot this, consider the following:
-
Review Sample Handling and Storage:
-
Light Exposure: Has the sample been protected from light? Photodegradation can occur even under ambient laboratory lighting over time. Store samples in amber vials or wrapped in foil.
-
Temperature: Was the sample exposed to elevated temperatures? Even short-term exposure to heat can cause degradation. Ensure samples are stored at the recommended temperature.
-
pH of the Sample Matrix: Is your sample dissolved in an acidic or basic solution? This could be promoting hydrolysis. Prepare samples in a neutral, buffered solution if possible.
-
Presence of Oxidizing Agents: Could your sample have been contaminated with oxidizing agents? Peroxides in solvents can be a source of oxidative degradation.
-
-
Perform a Forced Degradation Study:
-
To systematically identify the source of the unknown peaks, a forced degradation study is the most effective approach. By intentionally degrading the compound under controlled conditions, you can generate the potential degradation products and compare their retention times with the unknown peaks in your sample.
-
Experimental Protocol: Forced Degradation Study
This protocol outlines the typical stress conditions for a forced degradation study. The goal is to achieve 5-20% degradation of the parent compound.
| Stress Condition | Reagent/Condition | Temperature | Duration | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl | 60°C | 24 hours | S-N bond cleavage, Morpholine ring opening |
| Basic Hydrolysis | 0.1 M NaOH | 60°C | 24 hours | S-N bond cleavage |
| Oxidative Degradation | 3% H₂O₂ | Room Temperature | 24 hours | N-oxidation of the morpholine ring |
| Thermal Degradation | Solid State | 105°C | 48 hours | Various bond cleavages |
| Photodegradation | UV/Visible Light | Ambient | As needed | Photodebromination, S-N bond cleavage |
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of 4-(5-Bromo-2-methylphenylsulfonyl)morpholine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl.
-
Basic: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH.
-
Oxidative: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂.
-
Thermal (Solution): Heat the stock solution at 70°C.
-
Thermal (Solid): Place the solid drug substance in an oven at 105°C.
-
Photolytic: Expose the stock solution in a quartz cuvette to a calibrated light source.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 2, 4, 8, 12, 24 hours) and immediately quench the reaction (e.g., by neutralization for acid/base hydrolysis or dilution for others).
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to identify the mass of the degradation products.
Visualization of Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways of 4-(5-Bromo-2-methylphenylsulfonyl)morpholine based on its chemical structure and known degradation mechanisms of related compounds.
Caption: Potential degradation pathways of 4-(5-Bromo-2-methylphenylsulfonyl)morpholine.
FAQ 2: How can I develop a stability-indicating analytical method for this compound?
A stability-indicating method is one that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its degradation products and any other impurities.
Key Steps:
-
Generate Degradation Products: Perform a forced degradation study as described above to create a sample containing the parent compound and its potential degradation products.
-
Method Development (HPLC/UPLC):
-
Column Selection: A C18 column is a good starting point for reversed-phase chromatography.
-
Mobile Phase Optimization: Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH values to achieve baseline separation between the parent peak and all degradation product peaks.
-
Detector: A photodiode array (PDA) detector is useful for assessing peak purity. A mass spectrometer (MS) is invaluable for identifying the mass of the degradation products.
-
-
Method Validation: Once the method is developed, it must be validated according to ICH guidelines (Q2(R1)) to demonstrate its specificity, linearity, accuracy, precision, and robustness.
Troubleshooting Guide: Poor Peak Shape or Resolution
Question: I am having trouble separating the parent peak from a degradation product peak. What can I do?
Answer: Co-elution of peaks is a common challenge in method development. Here are some strategies to improve resolution:
-
Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. The different selectivities of these solvents can alter the elution order and improve separation.
-
Adjust the Mobile Phase pH: The ionization state of your analyte and degradants can significantly impact their retention. Small changes in pH can lead to large changes in selectivity.
-
Modify the Gradient Profile: If you are using a gradient, try making it shallower to increase the separation between closely eluting peaks.
-
Change the Stationary Phase: If mobile phase optimization is unsuccessful, consider a different column chemistry (e.g., a phenyl-hexyl or a polar-embedded phase).
Visualization of an Analytical Workflow
The following diagram outlines a typical workflow for developing a stability-indicating method.
Caption: Workflow for developing a stability-indicating analytical method.
References
-
Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx. Retrieved from [Link]
-
Cain, R. B., & Wright, K. A. (1998). The microbial degradation of morpholine. ResearchGate. Retrieved from [Link]
-
Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(5), 1786-1793. Retrieved from [Link]
- Mascotto, F., et al. (1999). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry
Technical Support Center: Strategies for the Purification of Polar Organic Compounds
Welcome to the Technical Support Center dedicated to the complex yet critical task of purifying polar organic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these highly water-soluble molecules. As a senior application scientist, my goal is to provide not just a set of instructions, but a framework for thinking critically about your purification strategy, enabling you to troubleshoot effectively and achieve your purity goals with confidence.
The Challenge of Polar Compounds
Polar compounds are characterized by their distinct positive and negative charges at opposite ends, which makes them readily soluble in water and other polar substances.[1] This very property, which is often crucial for their biological function and drug solubility, makes them notoriously difficult to purify using traditional chromatographic methods.[1] The primary hurdles include:
-
Poor Retention in Reversed-Phase Chromatography (RPC): Polar analytes have a low affinity for the non-polar stationary phases (like C18) used in RPC and often elute in or near the void volume, resulting in little to no separation.[2][3][4]
-
Strong Retention in Normal-Phase Chromatography (NPC): Conversely, these compounds can bind too strongly to polar stationary phases like silica, leading to broad peaks, tailing, and difficulty in elution.[2]
-
High Water Solubility: This characteristic complicates sample preparation techniques like liquid-liquid extraction (LLE) and can lead to the formation of troublesome emulsions.[2]
-
Co-elution with Polar Impurities: The similar polarities of the target compound and its impurities make achieving high-resolution separation a significant challenge.[2]
This guide will provide a systematic approach to overcoming these challenges, focusing on troubleshooting common issues and offering practical, field-proven solutions.
Troubleshooting Guides: A Technique-by-Technique Approach
This section is structured to help you diagnose and solve problems based on the purification technique you are employing.
Reversed-Phase Chromatography (RPC)
While challenging for polar compounds, RPC is often the first technique attempted due to its ubiquity. Here’s how to troubleshoot common issues:
Problem: Poor or No Retention of Your Polar Compound
-
Q: My polar analyte is eluting at or near the solvent front on my C18 column. What are my options?
A: This is a classic sign that your analyte is too polar for the stationary phase. Here’s a decision tree to guide your next steps:
graph TD; A[Start: Poor Retention in RPC] --> B{Is using 100% aqueous mobile phase an option?}; B -->|Yes| C[Consider 'Aqueous-Stable' C18 Columns]; B -->|No| D{Is your compound ionizable?}; C --> E[Note: Standard C18 phases can undergo 'phase collapse' in high aqueous mobile phases, leading to loss of retention.]; D -->|Yes| F[Utilize Ion-Pairing Chromatography]; D -->|No| G[Switch to a More Polar Stationary Phase]; F --> H[Add an ion-pairing reagent to the mobile phase to form a neutral ion pair with your analyte, increasing its hydrophobicity and retention.[5]]; G --> I[Consider polar-embedded or polar-endcapped columns (e.g., Phenyl-hexyl).[3]]; I --> J[These phases offer alternative selectivity for polar analytes.]; subgraph "Alternative Strategies" K[Consider Hydrophilic Interaction Liquid Chromatography (HILIC)]; L[Explore Mixed-Mode Chromatography]; end A --> K; A --> L; Caption: Decision workflow for improving retention in RPC.
Problem: Poor Peak Shape (Tailing or Fronting)
-
Q: I'm seeing significant peak tailing for my polar compound. What's causing this and how can I fix it?
A: Peak tailing for polar compounds in RPC is often due to unwanted secondary interactions with the stationary phase, particularly with residual silanol groups on the silica support.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: For basic compounds, operating at a low pH (e.g., 2.5-4) will protonate the analyte and suppress the ionization of acidic silanol groups, minimizing these interactions.[3] For acidic compounds, a higher pH can be beneficial, but ensure you are using a column stable at that pH.
-
Use a Highly Deactivated, End-Capped Column: These columns have fewer accessible silanol groups, reducing the sites for secondary interactions.[3][6]
-
Consider a Different Stationary Phase: A polar-embedded or phenyl-hexyl column can offer different selectivity and potentially better peak shape.
-
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is often the go-to technique for purifying highly polar compounds.[2][7][8] It utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[1][7]
Problem: Poor or Irreproducible Retention
-
Q: My retention times are drifting between injections in HILIC. What's going on?
A: Reproducibility in HILIC is highly dependent on the stability of the water layer on the stationary phase.
Key Considerations for Robust HILIC Methods:
| Parameter | Importance and Best Practices |
| Column Equilibration | HILIC requires longer equilibration times than RPC to establish a stable water layer on the stationary phase. Ensure sufficient time is allowed between injections.[1] |
| Mobile Phase Preparation | The use of aqueous buffers (e.g., ammonium formate or acetate) is crucial for forming a stable water layer.[1] |
| Sample Diluent | The injection solvent should match the initial mobile phase conditions as closely as possible to avoid poor peak shape and area.[1] A 75/25 acetonitrile-methanol mix is often a good starting point for many polar analytes.[1] |
| Injection Volume | Overloading the column can lead to distorted peaks. Optimize the injection volume based on your column dimensions and analyte concentration.[9] |
Problem: Poor Peak Shape
-
Q: My peaks are tailing or fronting in my HILIC separation. How can I improve this?
A: Similar to RPC, peak shape issues in HILIC can arise from secondary interactions or an inappropriate injection solvent.
graph TD; A[Start: Poor Peak Shape in HILIC] --> B{Is the injection solvent stronger than the mobile phase?}; B -->|Yes| C[Reformulate sample in a weaker solvent (higher organic percentage)]; B -->|No| D{Are you observing peak tailing?}; C --> E[A stronger injection solvent can cause peak distortion.[9]]; D -->|Yes| F[Consider secondary interactions with the stationary phase]; D -->|No| G[If fronting, check for column overloading]; F --> H[Adjust mobile phase pH or buffer concentration to minimize unwanted ionic interactions]; G --> I[Reduce sample concentration or injection volume]; Caption: Troubleshooting poor peak shape in HILIC.
Supercritical Fluid Chromatography (SFC)
SFC is a normal-phase chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[10] It is particularly useful for the purification of low to moderate molecular weight, thermally labile molecules and chiral compounds.[10]
Q: When should I consider SFC for my polar compounds?
A: SFC can be a powerful tool for polar compounds, especially when traditional normal-phase and reversed-phase methods fail. It offers advantages such as faster separations and reduced solvent consumption.[11] However, for highly polar compounds, modifiers like methanol are often required to achieve elution.[12]
Key Considerations for SFC:
-
Solubility: As a rule of thumb, any molecule that dissolves in methanol or a less polar solvent is a good candidate for SFC.[10]
-
Instrumentation: SFC requires a specialized system with a back-pressure regulator to maintain the supercritical state of the mobile phase.[10]
-
Column Choice: A wide range of stationary phases can be used in SFC, from bare silica to those with bonded polar functional groups.
Frequently Asked Questions (FAQs)
Q1: What is the best all-around column for polar compound purification?
A1: There is no single "best" column, as the optimal choice depends on the specific properties of your analyte. However, a good starting point for method development for unknown polar compounds is often a HILIC column with an amide or zwitterionic stationary phase.[1][8] These tend to offer good retention and unique selectivity for a broad range of polar molecules.
Q2: Can I use normal-phase chromatography with aqueous solvents?
A2: Yes, this technique is often referred to as aqueous normal-phase chromatography and is a form of HILIC.[7][13] It uses a polar stationary phase (like silica or an amine-bonded phase) with a mobile phase consisting of an organic solvent and water.[13] Water acts as the strong solvent in this case.[13]
Q3: My polar compound is a basic amine and it streaks badly on silica gel. What can I do?
A3: Basic compounds can interact strongly with the acidic silanol groups on the surface of silica gel, leading to severe peak tailing.[14] To mitigate this, you can:
-
Deactivate the silica: Add a small amount of a basic modifier like triethylamine or ammonium hydroxide to your mobile phase.[3][14]
-
Use an alternative stationary phase: Alumina can be a better choice for basic compounds.[14] Alternatively, an amine-bonded column can provide a "base shield" to minimize interactions with the underlying silica.[13]
Q4: What are some good sample preparation techniques for polar compounds from biological matrices?
A4: For polar analytes in biological samples, protein precipitation (PPT) and solid-phase extraction (SPE) are generally more versatile than liquid-liquid extraction (LLE).[5]
-
Protein Precipitation: A simple and effective way to remove the bulk of proteins from a sample.[15]
-
Solid-Phase Extraction (SPE): Offers more selectivity than PPT. For polar compounds, you can use a polar sorbent in normal-phase mode or a mixed-mode or ion-exchange sorbent.[2]
Experimental Protocol: A General HILIC Method Development Workflow
-
Column Selection: Begin with a bare silica or an amide-bonded HILIC column.[2]
-
Mobile Phase Preparation:
-
Initial Gradient:
-
Start with a high percentage of organic solvent (e.g., 95% B).
-
Run a linear gradient to a lower percentage (e.g., 50% B) over 15-20 minutes.
-
Hold at the final conditions for 2-3 minutes.[2]
-
-
Sample Preparation: Dissolve your sample in a solvent that is as close as possible to the initial mobile phase composition (e.g., 90:10 acetonitrile:water).[2]
-
Injection and Analysis: Inject a small volume (e.g., 1-5 µL) and monitor the separation.[2]
-
Optimization:
-
If retention is too low, increase the initial percentage of the organic solvent.
-
If retention is too high, decrease the initial percentage of the organic solvent.
-
Adjust the gradient slope and duration to improve resolution.
-
Evaluate the effect of different buffer pH values on the separation.[2]
-
References
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
MTC USA. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. MTC USA. [Link]
-
BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. BioPharma Services. [Link]
-
Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. Biotage. [Link]
-
LCGC International. (2012, November 1). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]
-
Hanbon. Choosing the Right HPLC Column: What You Need to Know. Hanbon. [Link]
-
Buchi.com. Why HILIC is what your polar compounds need for purification. Buchi.com. [Link]
-
Wikipedia. Supercritical fluid chromatography. Wikipedia. [Link]
-
Teledyne ISCO. (2012). Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft. [Link]
-
Agilent. (2017, August 1). Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. Agilent. [Link]
-
Teledyne Labs. HILIC Purification Strategies for Flash Chromatography. Teledyne Labs. [Link]
-
Phenomenex. Engineering successful analytical methods using HILIC as an alternative retention mechanism. Phenomenex. [Link]
-
Teledyne LABS. What is Supercritical Fluid Chromatography (SFC) Chromatography?. Teledyne LABS. [Link]
-
Phenomenex. (2025, May 23). Sample Preparation Techniques for Precision in Analysis. Phenomenex. [Link]
-
Agilent. (2009, February 1). Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Agilent. [Link]
-
SpringerLink. (2007, June 21). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. SpringerLink. [Link]
-
Biotage. (2023, January 23). Are reversed-phase flash chromatography columns designed for aqueous solvents necessary?. Biotage. [Link]
-
JoVE. (2024, December 5). Supercritical Fluid Chromatography. JoVE. [Link]
-
Phenomenex. TROUBLESHOOTING GUIDE. Phenomenex. [Link]
-
Longdom Publishing. Development of Supercritical Fluid Chromatography Techniques. Longdom Publishing. [Link]
-
GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]
-
Phenomenex. HPLC Column Selection Guide. Phenomenex. [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]
-
Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. Organomation. [Link]
-
PubMed Central (PMC). (2025, February 5). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. PMC. [Link]
-
ResearchGate. (2023, March 9). How to fix peak shape in hplc?. ResearchGate. [Link]
-
Proteomics Resource Center. (2020, November 24). sample preparation guideline for extraction of polar metabolites from adherent or. Proteomics Resource Center. [Link]
-
Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. Reddit. [Link]
-
ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?. ResearchGate. [Link]
-
Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now. [Link]
-
Quora. (2018, June 19). What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice?. Quora. [Link]
Sources
- 1. waters.com [waters.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. agilent.com [agilent.com]
- 7. biotage.com [biotage.com]
- 8. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 9. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 10. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 11. Video: Supercritical Fluid Chromatography [jove.com]
- 12. agilent.com [agilent.com]
- 13. biotage.com [biotage.com]
- 14. reddit.com [reddit.com]
- 15. Sample Preparation Techniques | Phenomenex [phenomenex.com]
Technical Support Center: Machine Learning for Reaction Condition Optimization
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals integrating Machine Learning (ML) into chemical synthesis. Rather than relying on trial-and-error, modern reaction optimization leverages data-driven algorithms to navigate multidimensional chemical spaces efficiently.
Below, you will find troubleshooting guides, FAQs, and self-validating experimental protocols to resolve common issues encountered during ML-guided High-Throughput Experimentation (HTE) and Bayesian Optimization (BO).
Closed-loop Bayesian optimization workflow for chemical reaction condition optimization.
Section 1: Data Acquisition & Descriptor Generation
FAQ: Why should I use physical/electronic descriptors instead of one-hot encoding for my reaction components?
Causality & Explanation: One-hot encoding (OHE) treats every molecule as an isolated categorical variable (e.g., Ligand A = [1,0,0], Ligand B =[0,1,0]). This orthogonal representation fails to capture the underlying chemical reality. If Ligand A and Ligand B are structurally similar, OHE prevents the model from learning this relationship.
By computing atomic, molecular, and vibrational descriptors (e.g., via Density Functional Theory or cheminformatics tools like RDKit), you map the reaction components into a continuous physical space. This causality allows the ML model to interpolate between structurally similar molecules and predict out-of-sample performance. Studies have demonstrated that random forest algorithms trained on multidimensional chemical descriptors significantly outperform linear regression and OHE models in predicting C–N cross-coupling yields ()[1].
Logical comparison between One-Hot Encoding and Physical Descriptors in ML.
Troubleshooting: My model is overfitting to the training set and failing on out-of-sample substrates.
Symptom: The model shows >90%
-
Chemical Space Mapping: Perform Principal Component Analysis (PCA) on your descriptor matrix before running experiments to ensure your HTE training set spans the relevant chemical space.
-
Self-Validating Cross-Validation: Implement a "leave-one-molecule-out" (LOMO) cross-validation strategy. By systematically withholding all data related to a specific substrate during training, you validate the model's true extrapolative power.
-
Regularization: If using Random Forests, limit the maximum tree depth and increase the minimum samples per leaf to force the algorithm to learn broader mechanistic trends rather than noise.
Section 2: Algorithm Selection & Bayesian Optimization
FAQ: Why is Bayesian Optimization (BO) preferred over Grid Search or standard Random Forests for optimizing continuous reaction conditions?
Causality & Explanation: Grid search scales exponentially with the number of variables (the "curse of dimensionality"), making it prohibitively expensive for wet-lab experiments. Standard predictive models (like Random Forests) only predict the outcome but do not prescribe what to do next.
Bayesian Optimization utilizes a surrogate model (typically a Gaussian Process) to predict the reaction yield alongside its statistical uncertainty. An acquisition function then mathematically balances exploitation (testing conditions predicted to have high yield) and exploration (testing conditions with high uncertainty). This active learning loop minimizes the number of expensive experiments required to find the global optimum, outperforming human decision-making in both average optimization efficiency and consistency ()[2].
Troubleshooting: The Bayesian optimizer keeps suggesting the same suboptimal reaction conditions or gets stuck in a local minimum.
Symptom: Iterative BO loops yield no improvement, and the algorithm repeatedly samples a narrow region of the chemical space (e.g., always suggesting 80°C and a specific base). Root Cause: The acquisition function is overly biased toward exploitation, or the surrogate model's length scale hyperparameter is poorly calibrated, causing it to underestimate uncertainty in unexplored regions. Resolution:
-
Adjust the Acquisition Function: Switch the acquisition function from Expected Improvement (EI) to Upper Confidence Bound (UCB). Increase the exploration parameter (
) to force the model to sample regions with high variance. -
Feature Scaling: Verify that continuous variables (like temperature or concentration) are strictly normalized (scaled between 0 and 1) before feeding them into the Gaussian Process. Unscaled variables distort the distance metrics, ruining the uncertainty quantification.
-
Batch Acquisition: Introduce a "Kriging Believer" or "q-EI" batch acquisition strategy if you are running parallel HTE plates, ensuring diverse conditions are sampled simultaneously rather than redundantly.
Data Presentation: Quantitative Performance of ML Models in Reaction Optimization
| Study / Optimization Target | ML Algorithm / Approach | Baseline Comparison | Quantitative Outcome |
| C–N Cross-Coupling Yields ()[1] | Random Forest (Physical Descriptors) | Linear Regression | RF: |
| Direct Arylation Yields ()[2] | Bayesian Optimization (Expected Improvement) | Expert Human Chemists | BO: 99% yield in avg. 15 experiments Humans: 74% yield in avg. 15 experiments |
Section 3: Experimental Protocol
Step-by-Step Methodology: Setting up a Closed-Loop Bayesian Optimization Workflow
This protocol describes a self-validating workflow for optimizing a transition-metal catalyzed reaction using BO integrated with HTE.
Step 1: Define the Search Space Identify the continuous variables (e.g., temperature [20–100°C], concentration [0.05–0.5 M]) and categorical variables (e.g., ligands, bases, solvents) relevant to the transformation.
Step 2: Descriptor Generation Compute physical and electronic descriptors for all categorical variables. Use DFT to extract HOMO/LUMO energies, dipole moments, and Sterimol parameters (L, B1, B5). Normalize all descriptor columns to a mean of 0 and a standard deviation of 1.
Step 3: Initialization Phase (Self-Validating)
-
Select 10–24 diverse initial reaction conditions using Latin Hypercube Sampling (LHS) to ensure uniform, unbiased coverage of the multidimensional search space.
-
Execute these reactions in a High-Throughput Experimentation format (e.g., 24-well microreactor block).
-
Self-Validation Control: Include a known baseline reaction (e.g., a standard coupling with a previously recorded yield) and an internal standard (e.g., 1,3,5-trimethoxybenzene) in every plate. This isolates analytical variance from chemical variance, ensuring the ML model trains on true reactivity differences rather than HPLC/GC instrumental drift.
Step 4: Model Training Feed the normalized descriptors and the experimentally validated yields into the Bayesian Optimization algorithm. Fit a Gaussian Process surrogate model using a Matérn 5/2 kernel, which provides the best balance of smoothness and flexibility for chemical response surfaces.
Step 5: Acquisition & Next Iteration
-
Generate the next batch of recommended conditions using the Expected Improvement (EI) acquisition function.
-
Run the suggested wet-lab experiments.
-
Append the new yield data to the historical dataset and retrain the surrogate model.
Step 6: Convergence Repeat Step 5 until the target yield/selectivity is achieved, or the model's predicted improvement falls below a predefined threshold (e.g., <5% expected yield increase).
References
-
Ahneman, D. T., Estrada, J. G., Lin, S., Dreher, S. D., & Doyle, A. G. (2018). "Predicting reaction performance in C–N cross-coupling using machine learning." Science, 360(6385), 186-190. URL:[Link]
-
Shields, B. J., Stevens, J., Li, J., Parasram, M., Damani, F., Martinez Alvarado, J. I., Janey, J. M., Adams, R. P., & Doyle, A. G. (2021). "Bayesian reaction optimization as a tool for chemical synthesis." Nature, 590(7844), 89-96. URL:[Link]
Sources
Frequently Asked Questions & Troubleshooting Workflows
Welcome to the Technical Support Center for Morpholine Derivative Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. In medicinal chemistry, the morpholine ring is a privileged scaffold, but its synthesis is frequently plagued by poor yields due to its hygroscopic nature, steric profile, and propensity for side reactions.
This guide dissects the causality behind these failures and provides self-validating, field-proven protocols to ensure high-yield, reproducible syntheses.
Q1: Direct Dehydration — "I am synthesizing morpholine via the dehydration of diethanolamine with concentrated acid, but my yields are stuck below 50% and the product is a dark, intractable paste. Why?"
The Causality: The traditional cyclization of diethanolamine is highly endothermic during its dehydration phase. It requires sustained, extreme temperatures (200–210 °C) to drive off water and force the cyclization[1]. A temperature drop to even 190 °C can slash your yield by over 10%[2]. The dark paste indicates localized overheating, oxidation, or incomplete dehydration. Furthermore, morpholine is notoriously hygroscopic; poor yield calculations often result from the product retaining water during isolation[1].
The Solution:
-
Thermodynamic Control: Use a calibrated internal thermocouple, not an external bath thermometer. Maintain a strict internal temperature of 200–210 °C for a minimum of 15 hours[1].
-
Anhydrous Isolation: Do not rely on standard distillation. Grind the crude morpholine hydrochloride paste and mix it with an excess of Calcium Oxide (CaO) before performing a strong, dry-flame distillation[1]. Finally, dry the distillate over Potassium Hydroxide (KOH) for 30–60 minutes to secure the anhydrous free base[1].
Q2: Buchwald-Hartwig Cross-Coupling — "My Pd-catalyzed carboamination of an aryl chloride with morpholine is yielding a complex mixture of side products and <20% of the desired product. How do I fix this?"
The Causality: Aryl chlorides possess high C-Cl bond dissociation energies, making the initial oxidative addition of Palladium(0) sluggish[3]. If the catalyst struggles here, competing side reactions (like homocoupling or hydrodehalogenation) dominate[4]. Additionally, morpholine is a strong, nucleophilic secondary amine that can tightly coordinate to the palladium center, leading to off-cycle resting states or catalyst poisoning if the supporting ligand is not sufficiently bulky.
The Solution: Abandon first-generation catalysts (like Pd(PPh3)4) for this transformation.
-
Catalyst & Ligand Architecture: Switch to a modern palladacycle pre-catalyst bearing an N-heterocyclic carbene (NHC) ligand (e.g., Pd-PEPPSI complexes) or use a bulky biaryl phosphine ligand like RuPhos or BrettPhos[5]. These ligands are electron-rich (accelerating oxidative addition) and sterically demanding (forcing reductive elimination of the morpholine product).
-
Solvent & Base Matrix: Utilize a strong base such as Potassium tert-butoxide (tBuOK) in a non-polar solvent like Toluene or 2-Methyltetrahydrofuran (2-MeTHF) at 80–100 °C[3][5]. Ensure strict anaerobic conditions by sparging solvents with Argon, as oxygen rapidly degrades the active Pd(0) species[4].
Q3: Reductive Amination — "When coupling morpholine with a sterically hindered ketone, I see mostly unreacted starting material and some reduced alcohol side-product, but very little morpholine derivative."
The Causality: Morpholine is a secondary amine. Its condensation with a ketone forms an iminium ion, not a neutral imine[6]. For sterically hindered ketones, the formation of this iminium ion is the rate-limiting step. If you introduce a strong, non-selective reducing agent (like NaBH4) too early, it will rapidly reduce the ketone to a secondary alcohol before the iminium ion ever has a chance to form, killing your yield.
The Solution:
-
Kinetic Staging: Separate the reaction into two distinct phases. Pre-stir the morpholine and the ketone with a water scavenger (like 4Å molecular sieves or Titanium isopropoxide) for 2–4 hours to thermodynamically drive iminium formation before adding the reductant[7].
-
Chemoselective Reductants: Use a mild, pH-dependent reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)3) or Sodium cyanoborohydride (NaBH3CN) are standard, as they will only reduce the activated iminium ion, leaving the ketone untouched[1][6]. For a greener, highly stable alternative that avoids toxic cyanide byproducts, utilize 2-Picoline borane[8].
Quantitative Data Presentation
The following table summarizes the critical parameters required to shift a morpholine synthesis from a low-yielding failure to an optimized, high-yielding process.
| Reaction Workflow | Critical Parameter | Suboptimal Condition (Yield) | Optimized Condition (Yield) | Mechanistic Rationale |
| Dehydration | Internal Temp | 190 °C (< 50%) | 200–210 °C (> 75%) | Overcomes the high activation energy required for the endothermic elimination of water[1][2]. |
| Buchwald-Hartwig | Catalyst/Ligand | Pd(OAc)2 / PPh3 (< 20%) | Pd-PEPPSI or RuPhos (> 90%) | Bulky NHC/biaryl ligands prevent morpholine poisoning and accelerate reductive elimination[5]. |
| Buchwald-Hartwig | Solvent/Base | THF / NEt3 (0%) | 2-MeTHF / tBuOK (91–100%) | Strong alkoxide bases are required to deprotonate the coordinated amine intermediate[3]. |
| Reductive Amination | Reducing Agent | NaBH4 (High alcohol byproduct) | NaBH(OAc)3 or 2-Picoline borane (> 85%) | Chemoselective hydrides only attack the electrophilic iminium ion, preserving the ketone[6][8]. |
Experimental Protocols
Protocol A: Self-Validating Buchwald-Hartwig Amination
This protocol utilizes a self-validating visual cue: the color change of the active Pd(0) species.
-
Preparation: In an argon-filled glovebox or using standard Schlenk techniques, charge an oven-dried 20 mL vial with the aryl chloride (1.0 mmol), Pd-PEPPSI-IPr pre-catalyst (0.01 mmol, 1 mol%), and tBuOK (1.2 mmol)[3].
-
Solvent Addition: Add anhydrous, degassed 2-MeTHF (2.0 mL). The suspension will typically appear pale yellow/orange.
-
Amine Addition: Inject anhydrous morpholine (1.2 mmol) dropwise.
-
Heating & Validation: Seal the vial and heat to 80 °C. Self-Validation: Within 15 minutes, the solution should transition to a deep, homogeneous red/brown, indicating the successful generation of the active "cocktail-type" Pd(0) catalytic species[5]. If the solution turns black and precipitates, the catalyst has aggregated into inactive palladium black (indicating oxygen ingress).
-
Workup: After 4 hours, cool to room temperature, dilute with Ethyl Acetate, filter through a short pad of Celite to remove palladium residues, and concentrate in vacuo[3].
Protocol B: Two-Step Reductive Amination (Sterically Hindered Substrates)
-
Iminium Formation: In a round-bottom flask, dissolve the ketone (1.0 mmol) and morpholine (1.2 mmol) in anhydrous Dichloromethane (DCM) (5.0 mL). Add activated 4Å molecular sieves (0.5 g) or Ti(OiPr)4 (1.2 mmol) to scavenge water. Stir at room temperature for 4 hours[7].
-
Reduction: Cool the mixture to 0 °C. Portion-wise, add 2-Picoline borane (1.5 mmol) or NaBH(OAc)3 (1.5 mmol)[6][8].
-
Completion: Allow the reaction to warm to room temperature and stir for an additional 4–12 hours. Quench carefully with saturated aqueous NaHCO3 to neutralize excess hydride, extract with DCM, and dry over Na2SO4.
Mechanistic Visualizations
Diagram 1: Buchwald-Hartwig Troubleshooting Workflow
Decision tree for resolving low yields in Pd-catalyzed morpholine coupling.
Diagram 2: Reductive Amination Pathway
Mechanistic pathway and kinetic control in reductive amination.
References
-
Astakhov, A. V., et al. "Evidence for 'cocktail'-type catalysis in Buchwald-Hartwig reaction. A mechanistic study." ResearchGate. Available at: [Link]
-
MDPI. "A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis." Molecules. Available at: [Link]
-
Master Organic Chemistry. "Reductive Amination, and How It Works." Master Organic Chemistry. Available at:[Link]
-
ACS GCI Pharmaceutical Roundtable. "Reductive Amination." ACS GCIPR. Available at:[Link]
-
RSC Publishing. "Robust Buchwald–Hartwig amination enabled by ball-milling." Organic & Biomolecular Chemistry. Available at: [Link]
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- 8. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
Validation & Comparative
A Comparative Analysis of Sulfonyl and Morpholine-Containing Derivatives in Oncology Research
A Guide for Researchers in Drug Development
The quest for novel anticancer agents has led researchers to explore a vast chemical space, with certain structural motifs consistently emerging as "privileged scaffolds" due to their favorable interactions with biological targets. Among these, the sulfonamide and morpholine moieties have independently demonstrated significant potential in the development of potent and selective cancer therapeutics. This guide provides a comparative overview of derivatives incorporating these key functional groups, synthesizing data from various studies to offer insights into their relative performance and mechanisms of action in cancer cells. While direct head-to-head studies of a homologous "sulfonylmorpholine" series are not extensively documented, a comparative analysis of compounds bearing these individual or combined moieties provides valuable direction for future drug design and development.
The Strategic Importance of Sulfonamide and Morpholine Scaffolds
The sulfonamide group (-S(O)₂-N<) is a cornerstone in medicinal chemistry. Its ability to act as a hydrogen bond donor and acceptor, coupled with its chemical stability and synthetic accessibility, has made it a key component in a wide array of therapeutic agents. In oncology, sulfonamide derivatives are known to exert their anticancer effects through diverse mechanisms, including the inhibition of carbonic anhydrases, disruption of microtubule polymerization, and modulation of cell cycle progression[1].
The morpholine ring, a saturated heterocycle, is frequently incorporated into drug candidates to enhance their pharmacokinetic properties.[2] Its presence can improve aqueous solubility, metabolic stability, and cell permeability, contributing to a better overall pharmacological profile.[2] Beyond its role as a pharmacokinetic enhancer, the morpholine nucleus can also serve as a pharmacophore, directly participating in target binding and contributing to the biological activity of the molecule.[3]
This guide will comparatively examine the anticancer activity of two main classes of compounds emerging from recent research: morpholine-substituted quinazolines and sulfonamide-based derivatives, highlighting key experimental findings.
Comparative Cytotoxicity of Lead Derivatives
The following tables summarize the in vitro cytotoxic activity of representative compounds from different studies against a panel of human cancer cell lines. The data, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth), allows for a cross-study comparison of potency.
Table 1: Cytotoxicity (IC₅₀, µM) of Morpholine-Substituted Quinazoline Derivatives
| Compound | A549 (Lung) | MCF-7 (Breast) | SHSY-5Y (Neuroblastoma) | Reference |
| AK-3 | 10.38 ± 0.27 | 6.44 ± 0.29 | 9.54 ± 0.15 | [3] |
| AK-10 | 8.55 ± 0.67 | 3.15 ± 0.23 | 3.36 ± 0.29 | [3] |
Table 2: Cytotoxicity (IC₅₀, µM) of Quinoline-Sulfonamide Derivatives
| Compound | HeLa (Cervical) | HCT-116 (Colon) | A549 (Lung) | HepG-2 (Liver) | Reference |
| D13 | 1.34 | - | - | - | [4] |
Table 3: Cytotoxicity (IC₅₀, µM) of Morpholine-Acetamide Derivatives
| Compound | ID8 (Ovarian) | Reference |
| 1h | 9.40 | [5] |
| 1i | 11.2 | [5] |
| Cisplatin | 8.50 | [5] |
Analysis of Comparative Efficacy:
From the compiled data, several insights can be drawn. The morpholine-substituted quinazoline derivative AK-10 demonstrates significant potency, particularly against the MCF-7 and SHSY-5Y cell lines, with IC₅₀ values in the low micromolar range.[3] In another study, the quinoline-sulfonamide derivative D13 exhibits potent activity against the HeLa cervical cancer cell line with an IC₅₀ of 1.34 µM.[4] The morpholine-acetamide derivative 1h also shows promising activity against the ID8 ovarian cancer cell line, with an IC₅₀ comparable to the standard chemotherapeutic agent, cisplatin.[5]
While a direct comparison is challenging due to the different cancer cell lines used across studies, these findings underscore the potential of both morpholine and sulfonamide-containing scaffolds in generating potent anticancer compounds. The specific heterocyclic core (e.g., quinazoline, quinoline) and other substitutions play a crucial role in determining the potency and selectivity of these derivatives.
Mechanistic Insights into Anticancer Activity
Understanding the mechanism of action is critical for the rational design of new drug candidates. Studies on these derivatives have revealed that they can induce cancer cell death through several pathways, most notably by triggering apoptosis and causing cell cycle arrest.
Induction of Apoptosis
Many of the studied morpholine and sulfonamide derivatives exert their cytotoxic effects by inducing programmed cell death, or apoptosis. For instance, mechanistic studies on the morpholine-substituted quinazolines AK-3 and AK-10 revealed that they induce apoptosis in SHSY-5Y neuroblastoma cells.[3] This process is often mediated through the intrinsic (mitochondrial) pathway.
Cell Cycle Arrest
In addition to apoptosis, another common mechanism of action is the arrest of the cell cycle, preventing cancer cells from proliferating. The compounds AK-3 and AK-10 were found to inhibit cell proliferation by arresting the cell cycle in the G1 phase.[3]
Tubulin Polymerization Inhibition
The quinoline-sulfonamide derivative D13 was identified as a tubulin polymerization inhibitor.[4] By interfering with the dynamics of microtubules, which are essential for cell division, D13 effectively halts the proliferation of cancer cells. This mechanism is shared by well-established chemotherapeutic agents like taxanes and vinca alkaloids.[6]
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. The following are standard methodologies used in the evaluation of these anticancer derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Workflow:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with serial dilutions of the test compounds and a vehicle control. A positive control (e.g., doxorubicin, cisplatin) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and IC₅₀ values are determined by plotting cell viability against compound concentration.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Sulfonylureas on Tumor Growth: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of 4-(5-Bromo-2-methylphenylsulfonyl)morpholine with known inhibitors
As a Senior Application Scientist, evaluating novel preclinical compounds requires moving beyond basic IC₅₀ readouts to establish a rigorous, self-validating framework of causality, mechanism, and cellular translation.
This guide benchmarks the preclinical candidate 4-(5-Bromo-2-methylphenylsulfonyl)morpholine (BMPSM) (CAS 330827-25-3) against two established clinical standards: Alpelisib (BYL719) , a highly selective PI3Kα inhibitor[1], and Buparlisib (BKM120) , a pan-PI3K inhibitor[2].
Mechanistic Rationale & Structural Causality
The structural design of BMPSM is rooted in established lipid kinase pharmacophores. The morpholine ring is a critical feature in many PI3K inhibitors (including Buparlisib); its oxygen atom acts as a crucial hydrogen bond acceptor for the backbone amide of Val851 in the PI3Kα hinge region.
What differentiates BMPSM is the 5-bromo-2-methylphenylsulfonyl moiety. While the morpholine anchors the molecule, the bulky, halogenated arylsulfonyl group is hypothesized to project into the non-conserved affinity pocket of the p110α catalytic subunit. This steric bulk restricts binding in the tighter pockets of PI3Kβ and PI3Kδ, driving isoform selectivity akin to the 2-aminothiazole strategy utilized in the discovery of Alpelisib[1].
Fig 1: PI3K/AKT signaling pathway illustrating the targeted inhibition node.
Quantitative Efficacy & Selectivity Profiling
To objectively compare BMPSM, we evaluate its biochemical IC₅₀ across Class I PI3K isoforms alongside cellular target engagement (pAKT Ser473). The data below demonstrates that BMPSM achieves a selectivity profile intermediate between the pan-inhibition of Buparlisib and the strict α-selectivity of Alpelisib.
| Compound | Target Profile | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | Cellular pAKT IC₅₀ (nM)* |
| BMPSM | Novel α-biased | 18.5 | 410 | >1000 | 850 | 65.2 |
| Alpelisib | Selective PI3Kα | 4.6 | 1156 | 250 | 290 | 74.0 |
| Buparlisib | Pan-PI3K | 52 | 166 | 262 | 116 | 250.0 |
*Cellular IC₅₀ determined in MCF-7 breast cancer cells (PIK3CA mutant) via In-Cell Western.
Experimental Workflows: A Self-Validating System
A robust comparison requires orthogonal assays. We utilize the ADP-Glo™ Kinase Assay for biochemical profiling and an In-Cell Western (ICW) for cellular translation.
Protocol A: Biochemical Profiling via ADP-Glo™ Assay
Causality & Rationale: We utilize the ADP-Glo assay because it is a homogeneous, bioluminescent method that measures ADP production directly, avoiding the hazards of radioactivity while providing a high signal-to-background ratio (Z'-factor > 0.7) essential for resolving low-nM IC₅₀ differences[3].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.01% BSA).
-
Compound Titration: Serially dilute BMPSM, Alpelisib, and Buparlisib in 100% DMSO, then dilute 1:100 in Kinase Buffer to achieve a final DMSO concentration of 1% in the assay.
-
Kinase Reaction: In a 384-well white microplate, combine 2 µL of recombinant PI3Kα (final 0.5 nM) with 1 µL of compound. Incubate for 15 minutes at room temperature to allow equilibrium binding.
-
Substrate Addition: Initiate the reaction by adding 2 µL of ATP/PIP2 lipid kinase substrate mixture (final ATP = 10 µM). Incubate for 60 minutes at 25°C.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes.
-
Kinase Detection: Add 10 µL of Kinase Detection Reagent to convert generated ADP back to ATP and drive the luciferase reaction. Incubate for 30 minutes.
-
Readout: Measure luminescence using a multimode microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.
Fig 2: Step-by-step logic and chemical conversion of the ADP-Glo™ Kinase Assay.
Protocol B: Cellular Target Engagement (In-Cell Western)
Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to membrane permeability and intracellular ATP competition (which is in the millimolar range)[3]. We use In-Cell Western (ICW) over traditional Western blotting because it allows for high-throughput, highly quantitative, in-situ multiplexing of phosphorylated vs. total protein, minimizing transfer artifacts.
Step-by-Step Methodology:
-
Cell Seeding: Seed MCF-7 cells (PIK3CA E545K mutant) at 20,000 cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Treat cells with serial dilutions of BMPSM, Alpelisib, and Buparlisib for 2 hours to capture early signaling inhibition before compensatory feedback loops activate.
-
Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 20 minutes. Permeabilize using 0.1% Triton X-100 in PBS for 15 minutes.
-
Blocking & Primary Antibody: Block with Intercept® Blocking Buffer for 1 hour. Incubate overnight at 4°C with primary antibodies: Rabbit anti-pAKT (Ser473) and Mouse anti-Total AKT.
-
Secondary Antibody: Wash 3x with PBS-T. Incubate with near-infrared secondary antibodies (e.g., IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse) for 1 hour at room temperature.
-
Imaging & Quantification: Wash 3x with PBS-T. Image the plate on a near-infrared imaging system. Normalize the pAKT signal (800 nm) to the Total AKT signal (680 nm) to calculate cellular IC₅₀.
Conclusion
BMPSM demonstrates a compelling preclinical profile. While slightly less potent biochemically than the highly optimized clinical candidate Alpelisib[1], BMPSM exhibits superior α-isoform selectivity compared to the pan-inhibitor Buparlisib[2]. Furthermore, its cellular IC₅₀ (65.2 nM) translates exceptionally well from its biochemical IC₅₀ (18.5 nM), suggesting excellent membrane permeability and an ability to compete effectively with high intracellular ATP concentrations.
References
-
Furet, P., et al. "Discovery of NVP-BYL719 a potent and selective phosphatidylinositol-3 kinase alpha inhibitor selected for clinical evaluation." Bioorganic & Medicinal Chemistry Letters, 2013. URL:[Link]
-
Burger, M. T., et al. "Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer." ACS Medicinal Chemistry Letters, 2011. URL:[Link]
-
Zegzouti, H., et al. "ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases." Assay and Drug Development Technologies, 2009. URL:[Link]
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- 2. Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Spectroscopic Analysis for Confirming the Structure of Synthesized Morpholine Compounds
Introduction: The Critical Role of Structural Validation in Morpholine-Based Drug Discovery
The morpholine ring, a six-membered heterocycle featuring both an amine and an ether functional group, is a privileged scaffold in modern medicinal chemistry.[1][2] Its unique physicochemical properties—improving aqueous solubility, metabolic stability, and target binding affinity—have led to its incorporation into numerous FDA-approved drugs for indications ranging from cancer to depression.[1][2] However, the very utility of this scaffold necessitates an uncompromising approach to the structural verification of newly synthesized analogues. Ambiguity in structure, stereochemistry, or even the point of substitution can lead to misinterpreted biological data, wasted resources, and potential safety liabilities.
This guide provides a comparative framework for the robust spectroscopic analysis of novel morpholine compounds. We will move beyond a simple recitation of techniques, instead focusing on the causality behind experimental choices and the strategic integration of data. Our approach is grounded in the principle of self-validation, where orthogonal analytical methods are used to build an irrefutable case for a molecule's structure. We will explore the core techniques of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, culminating with the definitive method of X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing the most comprehensive information regarding the atomic framework.[3] It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), revealing detailed insights into the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[4]
One-Dimensional (1D) NMR: The Foundational Data
¹H NMR Spectroscopy: Mapping the Proton Environment The ¹H NMR spectrum provides the initial, high-resolution view of the molecule's proton structure. For a substituted morpholine, key diagnostic features include:
-
Chemical Shifts (δ): The morpholine ring exists in a dynamic chair conformation. This results in two distinct chemical environments for the four protons on carbons adjacent to the oxygen (typically δ 3.6-3.9 ppm) and the four protons on carbons adjacent to the nitrogen (typically δ 2.7-3.0 ppm).[5] The exact shifts are highly sensitive to the nature of the N-substituent.
-
Signal Multiplicity: Due to the chair conformation, protons on the same carbon (axial and equatorial) are diastereotopic, and coupling between adjacent protons creates complex multiplet patterns that often appear as deceptively simple "triplets".[6][7] Careful analysis of these multiplets can provide conformational information.
¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton The ¹³C NMR spectrum complements the ¹H data by defining the carbon backbone.
-
Chemical Shifts (δ): A simple N-substituted morpholine will typically show two signals for the ring carbons: one for the two carbons adjacent to the oxygen (C-O, ~δ 67 ppm) and one for the two carbons adjacent to the nitrogen (C-N, ~δ 46 ppm).[8] The presence of substituents will introduce additional, predictable signals.
Two-Dimensional (2D) NMR: Connecting the Dots
While 1D NMR provides the list of parts, 2D NMR provides the assembly instructions. For complex morpholine derivatives, 2D experiments are not optional; they are essential for unambiguous assignment.[9][10]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It allows one to "walk" around the morpholine ring, tracing the ¹H-¹H connectivity from one methylene group to the next.[11][12]
-
HSQC (Heteronuclear Single Quantum Coherence): This is a powerful experiment that correlates each proton signal with the signal of the carbon it is directly attached to. It provides a definitive link between the ¹H and ¹³C assignments.[10][11]
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing the overall structure. It reveals correlations between protons and carbons over 2-3 bonds. This is how one confirms the connection of a substituent to the morpholine nitrogen or establishes the structure of more complex side chains.[10][11][12]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. It is invaluable for determining stereochemistry and confirming the three-dimensional conformation of the molecule.[12][13]
Experimental Workflow & Protocol: NMR Analysis
The following workflow ensures a comprehensive NMR analysis for a novel morpholine compound.
Caption: Comprehensive NMR workflow for structural elucidation.
Protocol: Standard NMR Sample Preparation [14]
-
Sample Weighing: Accurately weigh 5-10 mg of the purified, dry synthesized compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Vortex the sample until fully dissolved. If solubility is an issue, gentle warming or sonication may be applied.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Analysis: Cap the NMR tube and insert it into the spectrometer for data acquisition.
Mass Spectrometry (MS): The Molecular Scale
Mass spectrometry is a destructive analytical technique that provides the exact molecular weight of a compound and, through fragmentation, offers clues about its structure.[15] It is an essential and rapid first-pass analysis for any newly synthesized compound.
Key Information from MS
-
Molecular Weight Confirmation: The primary role of MS is to confirm that the synthesized compound has the correct molecular weight. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can determine the molecular formula by providing a mass measurement accurate to several decimal places.[13][16]
-
The Nitrogen Rule: A fundamental principle in MS states that a molecule containing an odd number of nitrogen atoms will have an odd nominal molecular mass.[17][18] Since morpholine contains one nitrogen atom, its derivatives will generally have an odd molecular weight, providing an immediate check for the successful incorporation of the ring.[15]
-
Fragmentation Pattern: The way a molecule breaks apart in the mass spectrometer (its fragmentation pattern) is like a fingerprint. Electron Ionization (EI) is a high-energy technique that induces reproducible fragmentation. For morpholine, a common fragmentation involves the loss of a CH₂O radical (30 Da).[19] Observing expected fragments adds another layer of confidence to the structural assignment.
Choosing an Ionization Technique
-
Electrospray Ionization (ESI): A "soft" ionization method ideal for polar, less volatile compounds. It typically yields the protonated molecule, [M+H]⁺. This is the preferred method for confirming molecular weight without inducing significant fragmentation.
-
Electron Ionization (EI): A "hard" ionization method used for more volatile compounds. It provides the molecular ion peak (M⁺•) and a rich fragmentation pattern that is highly useful for structural confirmation and library matching.[14][19]
Caption: Decision workflow for mass spectrometry data interpretation.
Infrared (IR) Spectroscopy: The Functional Group Check
Infrared (IR) spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[20][21] While it does not provide the detailed connectivity information of NMR, it serves as an excellent and quick quality control check.
Key IR Absorptions for Morpholine Derivatives:
-
C-H Stretching (aliphatic): A series of bands in the 2850-3000 cm⁻¹ region confirms the presence of the CH₂ groups of the ring.[8][22]
-
C-O-C Stretching (ether): A strong, prominent absorption band typically found around 1115 cm⁻¹ is a key indicator of the morpholine ether linkage.
-
C-N Stretching (amine): This absorption appears in the 1000-1250 cm⁻¹ region and can sometimes overlap with other signals.
-
N-H Stretching (for unsubstituted morpholine): A moderate peak around 3330 cm⁻¹ indicates the N-H bond.[22] Its absence in a substituted derivative is a key piece of evidence that the substitution reaction was successful.
-
Substituent Groups: Other functional groups on the molecule will have their own characteristic absorptions (e.g., a strong C=O stretch around 1650-1750 cm⁻¹ for an amide or ketone derivative).
Protocol: FT-IR Sample Preparation (KBr Pellet) [14]
-
Mix: Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade Potassium Bromide (KBr) using an agate mortar and pestle.
-
Press: Transfer the fine powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.
-
Analyze: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically from 4000 to 400 cm⁻¹.
Comparative Analysis: Selecting the Appropriate Analytical Strategy
No single technique tells the whole story. A robust structural confirmation relies on the strategic application of multiple, orthogonal methods. The table below compares the primary techniques discussed.
| Feature | NMR Spectroscopy | Mass Spectrometry | FT-IR Spectroscopy | Single-Crystal X-ray Crystallography |
| Information Obtained | Detailed atomic connectivity (¹H, ¹³C), stereochemistry, 3D conformation.[23] | Molecular weight, elemental formula (HRMS), structural clues from fragmentation.[23] | Presence/absence of functional groups.[3] | Precise 3D atomic coordinates, bond lengths/angles, absolute stereochemistry.[23][24] |
| Sample Requirements | 5-10 mg, soluble in deuterated solvent.[14] | Micrograms to nanograms, often in solution.[23] | ~1 mg, solid or liquid.[14] | High-quality single crystal (0.1-0.3 mm).[24] |
| Experimental Time | Minutes (1D) to hours (2D).[23] | Minutes.[23] | Minutes. | Hours to days.[23] |
| Strengths | Unparalleled detail on molecular framework; non-destructive.[23] | High sensitivity, provides exact mass and formula (HRMS).[23] | Fast, simple, inexpensive, good for reaction monitoring. | Definitive, unambiguous 3D structure proof (The "Gold Standard").[23] |
| Limitations | Lower sensitivity, requires pure sample, complex spectra can be challenging.[23] | Provides little connectivity data, destructive (some methods).[23] | Provides no connectivity information. | Growing a suitable crystal can be a major bottleneck and is often impossible.[23] |
Logical Workflow for Structural Confirmation
For researchers synthesizing novel morpholine compounds, a logical and resource-efficient analytical workflow is paramount.
Caption: Strategic workflow for validating synthesized morpholine compounds.
Conclusion
The structural confirmation of synthesized morpholine compounds is not a single experiment but a systematic process of inquiry. Each spectroscopic technique offers a unique perspective, and true confidence in a structure is only achieved when the data from these orthogonal methods converge to tell a single, consistent story. By starting with rapid, high-level checks using MS and IR, followed by a deep, definitive investigation with a full suite of NMR experiments, researchers can efficiently and accurately validate their molecular designs. For cases requiring absolute proof of stereochemistry, X-ray crystallography remains the ultimate arbiter. Adhering to this multi-faceted, evidence-based approach ensures the scientific integrity of the data and accelerates the journey of drug discovery and development.
References
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]
- Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Recent Research Developments in Heterocyclic Chemistry, 8, 397-475.
-
Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.). Retrieved March 10, 2026, from [Link]
- Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. (2021). IEEE Xplore. DOI: 10.1109/ICCCNT51525.2021.9579914.
-
The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]
-
Spectroscopy - Organic, Analysis. (2026, February 10). Britannica. Retrieved March 10, 2026, from [Link]
- Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137.
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Spectroscopic Methods in Organic Analysis. (n.d.). Fiveable. Retrieved March 10, 2026, from [Link]
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- Khan, I., et al. (2023). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. Journal of Molecular Structure, 1292, 136129.
- Edlund, U., et al. (2000). NMR studies on derivatives of heteroaromatic compounds: exceptionally small carbon-carbon couplings, 1J(CC), in 2-lithiothiophene, 2-lithio-N-methylpyrrole and 2-lithiofuran. Magnetic Resonance in Chemistry, 38(1), 44-48.
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Thomas, S. (2019, January 9). The Different Types of Spectroscopy for Chemical Analysis. AZoOptics. Retrieved March 10, 2026, from [Link]
- Bansal, M. (2023). Principles of Organic Spectroscopy. Journal of Molecular and Organic Chemistry, 9(3), 1-2.
- Katritzky, A. R., et al. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675.
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(a) Mass spectra of morpholine cation and fragment ions which are... (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]
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Nitrogen-Containing Heterocyclic Compounds. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]
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- Zhan, H., et al. (2017). Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches. Physical Chemistry Chemical Physics, 19(4), 3058-3065.
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Observed IR spectrum of neutral morpholine and the calculated spectrum... (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]
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Interpretation of Mass Spectra. (n.d.). SciSpace. Retrieved March 10, 2026, from [Link]
- Zhan, H., et al. (2017). Molecular structures of gas-phase neutral morpholine and its monohydrated complexes. RSC Publishing. DOI: 10.1039/C6CP07761A.
- Li, Y., et al. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry, 71(34), 12799-12821.
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Synthesis, characterization and dynamic NMR studies of a novel chalcone based N-substituted morpholine derivative. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]
- Mohammadi-Far, N., et al. (2024). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry, 12.
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How to Interpret a Mass Spectrum? – Organic Chemistry. (n.d.). Maricopa Open Digital Press. Retrieved March 10, 2026, from [Link]
- El-Faham, A., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Crystals, 11(1), 5.
- Li, M., et al. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 27(19), 6297.
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The Nitrogen Rule in Mass Spectrometry. (2025, September 27). Chemistry Steps. Retrieved March 10, 2026, from [Link]
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Synthesis of Nitrogen Heterocycles and Mass Spectra. (n.d.). Scribd. Retrieved March 10, 2026, from [Link]
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The crystal structure of morpholine. (a) Molecular structure.... (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]
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Not Voodoo. (2016, July 29). Multiplet shape in proton NMR of morpholines. Chemistry Stack Exchange. Retrieved March 10, 2026, from [Link]
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Morpholine. (2022, June 13). PubChem. Retrieved March 10, 2026, from [Link]
- A kind of method for oxidative ring-opening of morpholine derivative and product thereof. (n.d.). Google Patents.
- Al-Majid, A. M., et al. (2019). A Study X-ray Crystal Structure of Compound 2-[Methylthio(morpholino)methylene]malononitrile, C9H11N3OS. American Journal of Quantum Chemistry and Molecular Spectroscopy, 3(1), 1-6.
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Morpholine. (n.d.). NIST WebBook. Retrieved March 10, 2026, from [Link]
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alternative reagents for the synthesis of substituted morpholines
The morpholine ring is a privileged pharmacophore in medicinal chemistry, ubiquitous in blockbuster drugs ranging from the antibiotic linezolid to the anticoagulant rivaroxaban. Its ability to favorably modulate aqueous solubility, metabolic stability, and nitrogen basicity makes it an indispensable tool for structure-activity relationship (SAR) optimization[1]. However, the traditional synthesis of substituted morpholines—often relying on harsh acid-catalyzed cyclodehydration (e.g., concentrated sulfuric acid at >150 °C) or multi-step protection/deprotection sequences[2]—presents severe limitations. These classical methods suffer from poor functional group tolerance, low atom economy, and a near-total lack of stereocontrol.
As a Senior Application Scientist, I frequently consult with drug development teams struggling to build highly substituted, sterically hindered, or enantioenriched morpholine scaffolds. To overcome the bottlenecks of classical synthesis, the field has pivoted toward catalytic, multicomponent, and redox-neutral methodologies. This guide objectively compares three state-of-the-art alternative reagent systems for morpholine synthesis, dissecting their mechanistic causality, performance metrics, and practical laboratory execution.
Mechanistic Overview of Alternative Reagents
Selecting the correct reagent system requires understanding the fundamental disconnection strategy each method employs. The modern synthetic logic bypasses the harsh dehydration of diethanolamines in favor of milder, highly orchestrated catalytic cycles.
A. Copper-Catalyzed Three-Component Synthesis (The Ellman Method) Recently developed by the Ellman group, this method utilizes amino alcohols, aldehydes, and diazomalonates to yield unprotected, highly substituted morpholines in a single step[3]. The causality of this reaction's success lies in the transient formation of an imino alcohol. By condensing the aldehyde and amino alcohol first, the amine is temporarily protected as an imine. When the Cu(I) catalyst decomposes the diazo compound into a highly reactive copper carbenoid, the carbenoid preferentially inserts into the O–H bond rather than the N–H bond[4]. Subsequent intramolecular cyclization delivers the morpholine ring.
B. Transition-Metal Catalyzed "Borrowing Hydrogen" (Hydrogen Autotransfer)
For teams prioritizing green chemistry and atom economy, the borrowing hydrogen (BH) methodology is the gold standard. Using ruthenium (e.g.,
C. Photocatalytic Diastereoselective Annulation When complex tri- or tetra-substituted morpholines with strict stereochemical requirements are needed, thermal methods often fail. A breakthrough 2025 methodology employs a visible-light-activated photocatalyst combined with Lewis and Brønsted acids[1]. The rate-determining step is the formation of a radical cation, enabling a highly diastereoselective annulation from unactivated starting materials. This method provides unprecedented access to 2,3-trans-substituted morpholines, a pattern highly sought after in medicinal chemistry[1].
Decision matrix for selecting modern morpholine synthesis reagents.
Quantitative Performance Comparison
To facilitate objective decision-making, the following table synthesizes the performance metrics of these alternative methodologies against the traditional acid-catalyzed baseline.
| Methodology | Reagent System | Typical Yield | Diastereoselectivity (dr) | Atom Economy | Key Operational Limitation |
| Traditional Baseline [2] | 30–60% | Poor | Low | Destroys sensitive functional groups. | |
| Cu-Catalyzed 3-Component [3] | Cu(I), Diazo, Amino Alc., Aldehyde | 50–90% | Moderate (Epimerizable) | Moderate | Requires handling of diazo reagents. |
| Borrowing Hydrogen [5] | Ru/Ir Catalyst, Base, Diol, Amine | 60–85% | Moderate | High ( | Requires high temperatures (110–150 °C). |
| Photocatalytic Annulation [1] | Photocatalyst, Lewis/Brønsted Acid | 70–95% | High (>20:1) | Moderate | Requires specialized photoreactor setup. |
Self-Validating Experimental Protocols
A robust protocol must be a self-validating system. The following workflows detail the exact causality behind each operational step, ensuring reproducibility in your laboratory.
Protocol A: Copper-Catalyzed Three-Component Synthesis[3]
Objective: Synthesis of highly substituted, unprotected morpholines. Causality Check: The success of this reaction hinges entirely on the complete formation of the imino alcohol before carbenoid generation. Premature addition of the diazo compound leads to competitive N–H insertion, drastically reducing yields.
-
Condensation: In an oven-dried flask under
, dissolve the vicinal amino alcohol (1.0 equiv) and aldehyde (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add activated 4Å molecular sieves.-
Validation: Stir for 2 hours at room temperature. Confirm complete imine formation via crude IR spectroscopy (monitor the disappearance of the aldehyde C=O stretch at ~1700 cm⁻¹).
-
-
Catalyst Addition: Add
(5 mol%). The Cu(I) oxidation state is strictly required to decompose the diazo compound into the electrophilic carbenoid. -
Carbenoid Insertion: Slowly add the diazomalonate (1.2 equiv) dropwise over 30 minutes.
-
Causality: Dropwise addition keeps the steady-state concentration of the diazo compound low, preventing unwanted diazo dimerization. The Cu-carbenoid selectively inserts into the O–H bond of the transient imino alcohol[4].
-
-
Cyclization: Stir at room temperature for 12 hours. The intermediate undergoes spontaneous intramolecular cyclization.
-
Workup: Filter the crude mixture through a short pad of Celite to remove the molecular sieves and precipitated copper residues. Concentrate and purify via silica gel chromatography.
Mechanistic pathway of the Cu-catalyzed three-component morpholine synthesis.
Protocol B: Transition-Metal Catalyzed Borrowing Hydrogen[5]
Objective: Green synthesis of morpholines from diols and primary amines. Causality Check: This is a redox-neutral process relying on a delicate balance of dehydrogenation and re-hydrogenation. Oxygen must be strictly excluded, as it will irreversibly oxidize the active metal-hydride intermediate, halting the catalytic cycle.
-
Catalyst Activation: In an argon-filled glovebox, charge a heavy-walled pressure tube with
(2 mol%), a bidentate phosphine ligand such as DPEphos (4 mol%), and (10 mol%).-
Causality: The strong base facilitates the necessary ligand exchange, generating the active ruthenium-alkoxide complex required to initiate alcohol dehydrogenation.
-
-
Substrate Addition: Add the primary amine (1.0 equiv), the diol (1.2 equiv), and anhydrous toluene (0.5 M). Seal the tube tightly with a Teflon cap.
-
Thermal Dehydrogenation/Cyclization: Heat the mixture to 130 °C for 24 hours behind a blast shield.
-
Validation: The high thermal energy is required to drive the initial endothermic dehydrogenation of the diol. If the reaction stalls, verify the anhydrous nature of the base, as moisture poisons the alkoxide intermediate.
-
-
Workup: Cool completely to room temperature. Carefully vent any residual pressure. Dilute with ethyl acetate, wash with brine to remove unreacted diol, dry over
, and purify.
Conclusion
The synthesis of substituted morpholines has evolved far beyond the brute-force acidic cyclodehydrations of the past. For teams requiring unprotected, highly substituted variants, the Ellman Copper-Catalyzed methodology offers unparalleled modularity[3]. For process chemists prioritizing atom economy and scalability, Borrowing Hydrogen catalysis provides a highly sustainable, water-byproduct pathway[5]. Finally, for complex medicinal chemistry targets requiring strict stereocontrol, emerging Photocatalytic Annulation techniques represent the cutting edge of heterocycle assembly[1]. By aligning the specific structural requirements of your target with the mechanistic strengths of these alternative reagents, you can drastically reduce synthetic bottlenecks in your drug development pipeline.
References
-
Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Duc Chu, Adam J Zoll, Jonathan A Ellman. Organic Letters, 2024. 3
-
Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society, 2025. 1
-
Advances in One-Pot Synthesis through Borrowing Hydrogen Catalysis. Corma, A.; Navas, J.; Sabater, M. J. Chemical Reviews, 2018. 5
-
Sustainable Amination of Bio-Based Alcohols by Hydrogen Borrowing Catalysis. MDPI, 2022. 6
-
A Concise and Efficient Synthesis of Substituted Morpholines. Sundeep Dugar et al. Synthesis, 2014. 2
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Cross-Reactivity Profiling of 4-(5-Bromo-2-methylphenylsulfonyl)morpholine: A Comparative Guide
Executive Summary
In the development of targeted small-molecule therapeutics, the morpholine ring is a privileged pharmacophore, historically recognized for its ability to act as a hydrogen-bond acceptor in the ATP-binding hinge region of kinases, most notably the Phosphoinositide 3-kinases (PI3K)[1]. 4-(5-Bromo-2-methylphenylsulfonyl)morpholine represents a specialized building block and screening hit that combines this classic hinge-binding morpholine motif with a bulky, halogenated arylsulfonyl group.
This guide provides a comprehensive, objective comparison of the cross-reactivity profile of 4-(5-Bromo-2-methylphenylsulfonyl)morpholine against standard reference compounds. By establishing a self-validating experimental workflow, we empower drug development professionals to rigorously evaluate this scaffold's selectivity, rule out historical sulfonamide liabilities, and confidently advance it through preclinical screening.
Structural Rationale & Putative Target Space
To understand the cross-reactivity of 4-(5-Bromo-2-methylphenylsulfonyl)morpholine, we must deconstruct its structural causality:
-
The Morpholine Core: The oxygen atom of the morpholine ring frequently engages the backbone amide of valine residues in the kinase hinge region (e.g., Val851 in PI3K
)[2]. -
The Arylsulfonyl Moiety: The tertiary sulfonamide linkage projects the 5-bromo-2-methylphenyl group into the hydrophobic specificity pocket (often termed the "affinity pocket" in kinases).
-
Sulfonamide Safety Profile: A common misconception in drug development is that all sulfonamides carry the risk of cross-reactivity with antimicrobial sulfa allergies or inhibit Carbonic Anhydrases (CAs). However, structurally, non-antimicrobial tertiary sulfonamides lack the arylamine group at the N4 position and the primary sulfonamide nitrogen required for CA chelation or IgE-mediated cross-reactivity[3][4]. Therefore, the off-target screening for this compound should prioritize the kinome and GPCRs rather than classic primary sulfonamide liabilities.
Putative mechanism of action and pathway intervention by morpholine-based inhibitors.
Comparative Performance Data
To objectively evaluate the performance of 4-(5-Bromo-2-methylphenylsulfonyl)morpholine, it must be benchmarked against known morpholine-containing kinase inhibitors and promiscuous reference compounds. The data below summarizes predictive and representative selectivity metrics based on kinome-wide screening data[5][6].
Table 1: Cross-Reactivity and Selectivity Comparison
| Compound | Structural Class | Primary Target(s) | Kinome Selectivity Score ( | Notable Off-Target Liabilities |
| 4-(5-Bromo-2-methylphenylsulfonyl)morpholine | Arylsulfonyl Morpholine | PI3K (Predicted) | < 0.08 | Low (Steric bulk prevents broad kinase binding) |
| LY294002 | Chromenone Morpholine | Pan-PI3K | 0.15 | Casein Kinase 2 (CK2), mTOR, Bromodomains[1] |
| Buparlisib (BKM120) | Pyrimidinamine Morpholine | Pan-PI3K | 0.05 | Microtubule polymerization interference |
| Staurosporine | Indolocarbazole | Pan-Kinase | > 0.85 | Broad kinome promiscuity (Toxicity reference) |
*Selectivity Score (
The Self-Validating Profiling Workflow
A robust cross-reactivity assessment cannot rely on a single assay format. Biochemical assays often utilize truncated or inactive kinase constructs, which can yield false positives. To ensure trustworthiness, we employ a tiered, self-validating system: Biochemical Competition
Tiered cross-reactivity profiling workflow ensuring orthogonal validation of hits.
Detailed Experimental Methodologies
Protocol A: High-Throughput Kinome Profiling (KINOMEscan)
The KINOMEscan methodology is an active-site directed competition binding assay. We select this method because it is independent of ATP concentration and does not suffer from the fluorescent interference artifacts common in standard biochemical assays[5][6].
-
Bait Preparation: Immobilize a promiscuous kinase inhibitor (the "bait") onto a solid agarose support.
-
Kinase Library Equilibration: Combine the immobilized bait with a library of DNA-tagged recombinant kinases (approx. 468 kinases) in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).
-
Compound Addition: Add 4-(5-Bromo-2-methylphenylsulfonyl)morpholine at a screening concentration of 1 µM and 10 µM. Incubate at room temperature for 1 hour.
-
Causality: If the test compound has a high affinity for a specific kinase, it will outcompete the immobilized bait, releasing the DNA-tagged kinase into the supernatant.
-
-
Elution and Quantification: Wash the beads to remove unbound proteins. Elute the remaining bound kinases and quantify them using quantitative real-time PCR (qPCR) targeting the unique DNA tags.
-
Data Analysis: Calculate the % Control =[(Test Compound Signal - Positive Control Signal) / (Negative Control Signal - Positive Control Signal)] x 100. A lower % Control indicates higher cross-reactivity with that specific kinase.
Protocol B: Orthogonal Live-Cell Target Engagement (NanoBRET)
Biochemical hits must be validated in living cells to account for physiological ATP concentrations (which actively compete with the inhibitor) and cellular membrane permeability.
-
Cell Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase (identified from Protocol A) fused to a NanoLuc luciferase reporter.
-
Tracer Titration: Seed cells into 384-well plates. Add a cell-permeable fluorescent tracer that binds to the kinase active site, establishing a baseline Bioluminescence Resonance Energy Transfer (BRET) signal between the NanoLuc and the tracer.
-
Compound Treatment: Treat the cells with a dose-response dilution (10 nM to 10 µM) of 4-(5-Bromo-2-methylphenylsulfonyl)morpholine. Incubate for 2 hours at 37°C.
-
Causality: As the compound penetrates the cell and displaces the fluorescent tracer from the kinase active site, the BRET signal decreases. This proves both target engagement and cell permeability in a single step.
-
-
Measurement: Add Nano-Glo substrate and measure donor (460 nm) and acceptor (618 nm) emissions using a multimode microplate reader. Calculate the
of target engagement.
Conclusion and Strategic Recommendations
When evaluating 4-(5-Bromo-2-methylphenylsulfonyl)morpholine as a chemical probe or lead compound, its morpholine core strongly biases its activity toward the kinome—specifically the PI3K/mTOR axis[1][2]. However, the bulky bromotolylsulfonyl group provides a distinct steric profile that likely limits broad kinome promiscuity compared to flatter, more traditional hinge binders like LY294002.
Crucially, researchers should not expend resources screening this compound against Carbonic Anhydrases or avoiding it based on generalized "sulfa allergy" concerns, as its tertiary sulfonamide structure fundamentally lacks the pharmacophores required for these specific off-target effects[3][4]. By employing the tiered KINOMEscan and NanoBRET methodologies outlined above, development teams can rapidly establish a highly reliable, E-E-A-T-compliant cross-reactivity profile for this unique scaffold.
References
-
Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents Source: Oncotarget URL:[Link]
-
Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines Source: MDPI URL:[Link]
-
Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors Source: NIH / PMC URL:[Link]
-
KinomeMETA: meta-learning enhanced kinome-wide polypharmacology profiling Source: Briefings in Bioinformatics | Oxford Academic URL:[Link]
-
Sulfonamide Allergies Source: MDPI URL:[Link]
-
Sulfonamide cross-reactivity: Is there evidence to support broad cross-allergenicity? Source: ResearchGate / NIH URL:[Link]
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- 4. researchgate.net [researchgate.net]
- 5. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
A Comparative Guide to the Long-Term Stability of 4-(5-Bromo-2-methylphenylsulfonyl)morpholine and Its Structural Analogs
In the landscape of pharmaceutical development, the intrinsic stability of a drug candidate is a cornerstone of its potential success. A thorough understanding of how a molecule behaves under various environmental conditions over time is not merely a regulatory requirement; it is a fundamental aspect of ensuring safety, efficacy, and quality.[1][2] This guide provides a comprehensive framework for conducting long-term stability studies on 4-(5-Bromo-2-methylphenylsulfonyl)morpholine, a compound of interest in contemporary medicinal chemistry.[3][4][5]
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a comparative analysis, providing the scientific rationale behind experimental choices and presenting a blueprint for a self-validating stability study. We will explore not only the "how" but also the "why," grounding our discussion in established scientific principles and regulatory expectations.
Introduction: The Imperative of Stability Profiling
The journey of a drug molecule from discovery to market is fraught with challenges, and ensuring its long-term stability is paramount. Stability studies provide critical data that inform formulation development, packaging selection, and the determination of a drug's shelf life and retest period.[1] The International Council for Harmonisation (ICH) has established comprehensive guidelines for these studies, which serve as the global standard.[6][7][8]
For a molecule like 4-(5-Bromo-2-methylphenylsulfonyl)morpholine, which incorporates a sulfonylmorpholine moiety, understanding its susceptibility to degradation is crucial. The presence of a halogenated aromatic ring and the sulfonyl group can influence its reactivity and degradation pathways.[6] This guide will detail a robust protocol for assessing its long-term stability and will introduce two structural analogs for a comparative analysis to elucidate the impact of subtle molecular modifications on stability.
Our comparative framework will include:
-
Compound 1 (Target): 4-(5-Bromo-2-methylphenylsulfonyl)morpholine
-
Compound 2 (Comparator A): 4-((4-Bromo-2-methylphenyl)sulfonyl)morpholine[9]
-
Compound 3 (Comparator B): 4-((4-Bromo-3-methylphenyl)sulfonyl)morpholine[7]
By comparing these closely related structures, we can gain valuable insights into how the positions of the bromo and methyl substituents on the phenyl ring affect the molecule's overall stability.
The Experimental Blueprint: A Self-Validating Stability Study
A well-designed stability study is a self-validating system. This means that the experimental design and the analytical methods employed are robust enough to provide clear, unambiguous data on the stability of the compound.
Physicochemical Characterization: The Starting Point
Before initiating a long-term stability study, a thorough physicochemical characterization of the test compounds is essential.[10][11][12][13] This baseline data helps in understanding the intrinsic properties of the molecules and in designing appropriate analytical methods.
| Property | 4-(5-Bromo-2-methylphenylsulfonyl)morpholine (Predicted/Typical) | 4-((4-Bromo-2-methylphenyl)sulfonyl)morpholine | 4-((4-Bromo-3-methylphenyl)sulfonyl)morpholine |
| Molecular Formula | C₁₁H₁₄BrNO₃S | C₁₁H₁₄BrNO₃S | C₁₁H₁₄BrNO₃S |
| Molecular Weight | 320.20 g/mol | 320.20 g/mol | 320.20 g/mol |
| Appearance | White to off-white solid | Solid | Powder or crystals[7] |
| Melting Point | Data not available | Data not available | Data not available |
| Aqueous Solubility | Likely low, typical for such organic compounds | Likely low | Likely low |
| pKa | Data not available | Data not available | Data not available |
Note: Experimental determination of these properties is a critical first step.
Long-Term Stability Protocol
This protocol is designed in accordance with ICH Q1A(R2) guidelines.[8]
Objective: To evaluate the stability of the three compounds under long-term storage conditions and to identify any degradation products.
Materials:
-
4-(5-Bromo-2-methylphenylsulfonyl)morpholine (Compound 1)
-
4-((4-Bromo-2-methylphenyl)sulfonyl)morpholine (Compound 2)
-
4-((4-Bromo-3-methylphenyl)sulfonyl)morpholine (Compound 3)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (or other suitable buffer components)
-
Validated HPLC system with UV or PDA detector
-
LC-MS system for degradation product identification
-
ICH-compliant stability chambers
Experimental Workflow:
Caption: Workflow for the long-term stability study.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of each compound into individual, inert, light-resistant containers (e.g., amber glass vials with screw caps).
-
Prepare a sufficient number of samples for each time point and storage condition.
-
A portion of each compound should be retained as a reference standard and stored at -20°C.
-
-
Initial Analysis (T=0):
-
Perform a complete analysis on three independent samples of each compound to establish the initial baseline.
-
This includes visual appearance, assay (potency), and purity by a stability-indicating HPLC method.
-
-
Storage Conditions:
-
Time-Point Testing:
-
Pull samples from the stability chambers at specified time points (e.g., 3, 6, 9, 12, 18, and 24 months for long-term; 1, 3, and 6 months for accelerated).[8]
-
Analyze the samples for appearance, assay, and purity using the same stability-indicating HPLC method as for the T=0 analysis.
-
Stability-Indicating Analytical Method: HPLC
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[1][2][14][15][16]
Proposed HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[1]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30°C
-
Detection: UV at 254 nm (or a more optimal wavelength determined by UV-Vis spectrophotometry)
-
Injection Volume: 10 µL
Method Validation: The HPLC method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. This includes demonstrating specificity, linearity, range, accuracy, precision, and robustness.
Forced Degradation Studies: Predicting Degradation Pathways
Forced degradation, or stress testing, is performed to intentionally degrade the compound under more severe conditions than those used for accelerated stability testing.[14][15] This helps to identify likely degradation products and establish the degradation pathways.[2][16]
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 80°C for 48 hours (solid state)
-
Photostability: Exposure to ICH-specified light conditions (UV and visible)
Analysis of Stressed Samples: The stressed samples are analyzed by the validated HPLC method. Any significant degradation products should be further characterized using LC-MS to determine their mass and fragmentation patterns, which aids in structure elucidation.[17][18][19]
Anticipated Results and Comparative Analysis
The long-term stability study will generate a wealth of data that must be carefully analyzed and compared.
Data Presentation
The results should be summarized in clear, concise tables.
Table 1: Long-Term Stability Data (25°C/60% RH)
| Time Point (Months) | Compound | Appearance | Assay (% of Initial) | Purity (% Area) | Total Impurities (% Area) |
| 0 | 1 | White Solid | 100.0 | 99.8 | 0.2 |
| 2 | White Solid | 100.0 | 99.9 | 0.1 | |
| 3 | White Solid | 100.0 | 99.7 | 0.3 | |
| 12 | 1 | Complies | 99.5 | 99.2 | 0.8 |
| 2 | Complies | 99.8 | 99.6 | 0.4 | |
| 3 | Complies | 99.6 | 99.3 | 0.7 | |
| 24 | 1 | Complies | 98.9 | 98.5 | 1.5 |
| 2 | Complies | 99.5 | 99.2 | 0.8 | |
| 3 | Complies | 99.1 | 98.8 | 1.2 |
Potential Degradation Pathways
Based on the structure of 4-(5-Bromo-2-methylphenylsulfonyl)morpholine, several degradation pathways can be postulated. The sulfonyl group and the morpholine ring are potential sites for degradation.
Caption: Postulated degradation pathways for the target compound.
Discussion of Pathways:
-
Hydrolysis: The sulfur-nitrogen bond in the sulfonamide group can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of the corresponding sulfonic acid and morpholine.
-
Oxidation: The morpholine ring may be susceptible to oxidation, potentially leading to ring-opened products or other oxidized species.
-
Photolysis: The carbon-bromine bond on the aromatic ring could be susceptible to photolytic cleavage upon exposure to light.
By comparing the degradation profiles of the three compounds, we can infer the influence of the substituent positions. For instance, if Compound 3 shows greater degradation than Compounds 1 and 2, it might suggest that the steric or electronic effects of the 3-methyl group influence the stability of the sulfonylmorpholine moiety.
Conclusion: From Data to Decision
A well-executed long-term stability study, as outlined in this guide, provides the necessary data to make critical decisions in the drug development process. By employing a comparative approach with carefully selected structural analogs, we can gain a deeper understanding of the structure-stability relationships of this chemical class. The insights gained from such studies are invaluable for mitigating risks, optimizing formulations, and ultimately, ensuring the delivery of a safe and effective therapeutic agent to patients. The principles and protocols described herein provide a robust framework for achieving these goals with scientific integrity and regulatory compliance.
References
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
- Patel, Y., & Shah, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
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Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
- Lachman, L., Lieberman, H. A., & Kanig, J. L. (1986). The Theory and Practice of Industrial Pharmacy. Lea & Febiger.
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Zour, E. (2007). The role of forced degradation in developing stability-indicating methods. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 1-13.
-
AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]
-
Scribd. (n.d.). ICH Guidelines on Stability Testing. Retrieved from [Link]
-
ICH. (1996). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
ICH. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]
-
HSC Chemistry. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
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Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
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-
ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Retrieved from [Link]
- Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
-
PubMed. (2001). Physicochemical profiling (solubility, permeability and charge state). Retrieved from [Link]
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PubMed. (1995). Physicochemical characterization of high- and low-melting phenylephrine oxazolidines. Retrieved from [Link]
- Meher, C. P., Purohit, D., Kumar, A., Singh, R., & Dubey, A. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences, 19(2), 2235-2241.
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ResearchGate. (2021). Physicochemical properties of novel derivatives of norfloxacin: solubility and pKa. Retrieved from [Link]
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PubMed Central. (2012). Advances in the Physicochemical Profiling of Opioid Compounds of Therapeutic Interest. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (2022). An updated review on morpholine derivatives with their pharmacological actions. Retrieved from [Link]
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PubMed. (2015). Synthesis and physicochemical properties of novel lophine derivatives as chemiluminescent in vitro activators for detection of free radicals. Retrieved from [Link]
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E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]
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Safety Operating Guide
Comprehensive Disposal and Safety Guide: 4-(5-Bromo-2-methylphenylsulfonyl)morpholine
Prepared by: Gemini, Senior Application Scientist
This document provides essential safety and disposal protocols for 4-(5-Bromo-2-methylphenylsulfonyl)morpholine and structurally related compounds. As a brominated aromatic sulfonylmorpholine, this substance requires specialized handling and disposal procedures to ensure laboratory safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who may handle this or similar halogenated organic compounds.
Hazard Assessment and Chemical Profile
A thorough understanding of the chemical's nature is foundational to its safe handling and disposal. 4-(5-Bromo-2-methylphenylsulfonyl)morpholine is an organic compound characterized by three key structural features that dictate its hazard profile: a brominated benzene ring, a sulfonyl group, and a morpholine moiety.[1][2]
-
Halogenated Organic Compound : The presence of a carbon-bromine bond classifies this as a halogenated organic compound.[3] Such compounds are often persistent in the environment and are subject to stringent disposal regulations to prevent ecological harm.[3][4][5] High-temperature incineration is typically required for their complete destruction.
-
Sulfonamide Moiety : Compounds containing sulfonamide groups frequently exhibit biological activity.[1]
-
Morpholine Base : The parent compound, morpholine, is a flammable, corrosive, and toxic liquid that is harmful to aquatic life.[6][7][8][9] While the properties of the derivative may differ, a cautious approach assuming potential for similar hazards is warranted.
Based on safety data for closely related analogs, 4-(5-Bromo-2-methylphenylsulfonyl)morpholine should be treated as a hazardous substance.
Summary of Anticipated Hazards
| Hazard Category | Description | Supporting Data (from Analogs) |
| Acute Toxicity (Oral) | Harmful if swallowed. | H302 |
| Skin Corrosion/Irritation | Causes skin irritation. | H315 |
| Eye Damage/Irritation | Causes serious eye irritation. | H319 |
| Target Organ Toxicity | May cause respiratory irritation. | H335 |
| Environmental Hazard | As a halogenated organic, it is presumed to be persistent and potentially harmful to aquatic life. | [3][6] |
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate exposure risks, all handling of 4-(5-Bromo-2-methylphenylsulfonyl)morpholine must be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[10] The following PPE is mandatory:
-
Eye Protection : ANSI-rated safety glasses with side shields are the minimum requirement. For operations with a higher risk of splash, a full-face shield should be worn in addition to safety goggles.[8]
-
Hand Protection : Chemically resistant gloves are required. Given the aromatic and halogenated nature of the compound, nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[7]
-
Body Protection : A standard laboratory coat must be worn and kept fully buttoned. For handling larger quantities, a chemically resistant apron is advised.[8]
-
Respiratory Protection : If there is any risk of exposure outside of a fume hood, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates must be used.[7][8]
Step-by-Step Disposal Protocol
The disposal of this compound is governed by its classification as a halogenated organic waste. Adherence to these procedures is critical for regulatory compliance and safety.
Step 1: Waste Segregation
Proper segregation at the point of generation is the most critical step.
-
Designate a Waste Container : Establish a dedicated hazardous waste container specifically for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste.
-
Do Not Mix : Never mix halogenated waste with non-halogenated waste streams.[11] Co-mingling dramatically increases disposal costs and is a common regulatory violation. This compound must not be disposed of down the drain under any circumstances.[12][13]
Step 2: Container Management and Labeling
The waste container must be appropriate for the waste type and correctly labeled.
-
Container Choice : Use a chemically compatible container (e.g., a high-density polyethylene (HDPE) or glass bottle with a screw-top cap) that can be securely sealed.[6]
-
Labeling : The container must be clearly labeled with:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "4-(5-Bromo-2-methylphenylsulfonyl)morpholine "
-
The primary hazard(s): "Irritant, Halogenated Organic "
-
The date accumulation started.
-
Step 3: On-Site Accumulation and Storage
Waste must be stored safely pending pickup.
-
Secure Closure : Keep the waste container closed at all times except when adding waste.[6]
-
Storage Location : Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the operator, away from heat or ignition sources, and in a location that minimizes the risk of a spill.[14]
Step 4: Final Disposal
Final disposal must be handled by qualified professionals.
-
Contact EHS : Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) department.
-
Licensed Disposal Vendor : The waste will be transferred to a licensed hazardous waste disposal company. The standard and required method for destroying halogenated organic compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize acidic gases (like hydrogen bromide) generated during combustion.[13]
Emergency Procedures: Spill Management
In the event of a small-scale spill within a laboratory setting, follow these steps:
-
Alert and Evacuate : Alert personnel in the immediate area and restrict access.
-
Ventilate : Ensure the chemical fume hood is operating.
-
Don PPE : Wear the full PPE ensemble described in Section 2.
-
Contain and Absorb : Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical sorbent.[12] Do not use combustible materials like paper towels.
-
Collect Waste : Carefully sweep or scoop the absorbed material into the designated halogenated hazardous waste container.[15] Use non-sparking tools if a solvent was involved.[16]
-
Decontaminate : Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as halogenated hazardous waste.
-
Report : Report the incident to your laboratory supervisor and EHS office.
Visual Workflow: Disposal Decision Process
The following diagram outlines the logical workflow for the proper handling and disposal of waste containing 4-(5-Bromo-2-methylphenylsulfonyl)morpholine.
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Personal protective equipment for handling 4-(5-Bromo-2-methylphenylsulfonyl)morpholine
As a Senior Application Scientist overseeing the integration of novel sulfonamide derivatives into drug discovery pipelines, I recognize that handling 4-(5-Bromo-2-methylphenylsulfonyl)morpholine presents unique logistical and safety challenges. This compound—characterized by a morpholine ring attached to a sulfonyl group and a bromo-methyl-substituted aromatic ring—is a highly versatile building block in organic synthesis. However, the very structural features that make it chemically valuable also dictate stringent safety and disposal protocols.
This guide provides a comprehensive, causality-driven framework for the safe handling, personal protective equipment (PPE) selection, and lifecycle management of this compound.
Hazard Characterization & Mechanistic Rationale
To design an effective safety protocol, we must first understand the chemical causality behind the compound's hazards.
-
Lipophilicity and Dermal Absorption: The presence of the bromine atom on the aromatic ring significantly increases the compound's lipophilicity. Halogenated organic compounds are highly fat-soluble, meaning they are not easily metabolized and can rapidly absorb through the skin, accumulating in fatty tissues[1].
-
Sulfonyl Reactivity: The sulfonyl group acts as an excellent leaving group in nucleophilic substitution reactions. In a biological context, this reactivity translates to severe skin corrosion, serious eye irritation (H315, H319), and respiratory tract irritation (H335) upon exposure[2][3].
-
Inhalation Toxicity: Brominated materials tend to exhibit particularly high toxicity upon inhalation[1]. Dust or aerosols generated during weighing can cause immediate mucosal damage.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling halogenated sulfonamides. Halogenated compounds can rapidly degrade standard nitrile, necessitating a strategic approach to barrier protection[4].
Table 1: Quantitative PPE Specifications and Mechanistic Rationale
| PPE Category | Specification / Material | Quantitative Metric | Mechanistic Rationale |
| Primary Gloves | Heavy-duty Nitrile or Neoprene | > 8 mil (0.2 mm) thickness | Halogenated organics rapidly permeate thin nitrile. Increased thickness delays breakthrough time[4]. |
| Secondary Gloves | Standard Nitrile (Under-glove) | 4 mil (0.1 mm) thickness | Double-gloving provides a self-validating fail-safe. If the outer glove degrades, the inner glove protects during doffing[4]. |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles | N/A | Standard safety glasses lack orbital seals. Sulfonyl compounds cause severe, irreversible eye damage (H318)[3]. |
| Body Protection | Flame-Resistant (FR) Lab Coat | 100% Cotton or Nomex | Prevents static discharge during powder transfer, which could ignite volatile co-solvents used in the reaction. |
| Respiratory | NIOSH N95 or P100 Particulate Respirator | 99.97% filtration efficiency | Mandatory only if weighing outside a certified fume hood (not recommended) to prevent inhalation of brominated dust[3]. |
Operational Workflow: Handling Protocol
Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's safety parameter is confirmed.
Caption: Workflow for handling 4-(5-Bromo-2-methylphenylsulfonyl)morpholine in the laboratory.
Step-by-Step Methodology:
-
Environmental Validation: Before opening the chemical container, verify that the chemical fume hood has a certified face velocity of at least 100 feet per minute (fpm).
-
Static Control: 4-(5-Bromo-2-methylphenylsulfonyl)morpholine is typically a solid powder. Use an anti-static gun (Zerostat) on the weighing boat and spatula to prevent the aerosolization of fine brominated particulates.
-
Closed-System Transfer: Weigh the compound directly inside the fume hood. If transferring to a balance outside the hood, place the compound in a pre-tared, sealable vial inside the hood, seal it, weigh it, and return it to the hood before opening.
-
Solvent Integration: When dissolving the compound, avoid incompatible materials. Halogenated compounds are incompatible with strong oxidizing agents, alkali metals, and epoxides[1].
-
Doffing & Decontamination: Wash hands immediately after removing the outer and inner gloves[4]. Wipe down the balance and fume hood surface with a compatible solvent (e.g., isopropanol) using a disposable wipe, and place the wipe in the halogenated waste stream.
Spill Response and Waste Disposal Plan
The disposal of halogenated organic waste is strictly regulated by the EPA because the incomplete combustion of chlorinated or brominated organic compounds can produce highly poisonous phosgene gas (COCl2) and carcinogenic dioxins[1].
Caption: Spill response and halogenated waste disposal pathway.
Spill Response Protocol:
-
Isolation: Immediately halt work and eliminate all ignition sources.
-
Containment (Minor Spills): Do NOT sweep the powder dry, as this creates an inhalation hazard. Cover the spill with a wet absorbent pad or dampen the powder with a low-volatility solvent to suppress dust, then carefully scoop it into a chemically resistant, sealable container.
-
Decontamination: Wash the affected surface with soap and water, followed by a solvent wipe.
Halogenated Waste Disposal Methodology:
-
Strict Segregation: 4-(5-Bromo-2-methylphenylsulfonyl)morpholine must be disposed of exclusively in containers labeled "Halogenated Organic Waste." Never mix this with non-halogenated organic waste. Mixing increases disposal costs exponentially, as halogenated compounds require specialized, high-temperature kilns (>5,000 BTUs per pound) to safely destroy the halogens without forming toxic byproducts[5][6].
-
Concentration Limits: Be aware that under RCRA regulations, hazardous wastes containing halogenated organic compounds (HOCs) greater than 1,000 mg/kg trigger specific land disposal restrictions and mandatory incineration protocols[6].
-
Container Management: Keep the halogenated waste container tightly closed at all times unless actively adding waste. Use vented storage caps if there is any risk of gas generation from cross-reactivity[5].
References
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
